1-Benzyl-1,4-diazaspiro[5.5]undecane
Description
BenchChem offers high-quality 1-Benzyl-1,4-diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1,4-diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFRZJBNRNVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Spirocyclic Frontier: Technical Guide to 1-Benzyl-1,4-diazaspiro[5.5]undecane
CAS: 1342502-29-7 Formula: C₁₆H₂₄N₂ Molecular Weight: 244.38 g/mol
Executive Summary: The Rise of "Escape from Flatland"
In modern drug discovery, the "escape from flatland" is not merely a trend but a necessity. As targets become more complex, the reliance on flat, aromatic-heavy molecules has led to poor solubility and suboptimal pharmacokinetic (PK) profiles. 1-Benzyl-1,4-diazaspiro[5.5]undecane (CAS 1342502-29-7) represents a critical class of spirocyclic building blocks designed to solve this problem.
This guide serves as a technical manual for researchers utilizing this scaffold. It functions as a bioisostere for piperazine or piperidine, offering a rigidified, sp³-rich architecture that enhances metabolic stability and receptor selectivity while maintaining a manageable lipophilicity profile.
Chemical Architecture & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a cyclohexane ring spiro-fused to a piperazine ring. The "1-benzyl" designation indicates that one of the piperazine nitrogens is protected with a benzyl group, leaving the second nitrogen (depending on the specific isomer synthesis) either free or ready for selective deprotection.
-
Heteroatoms: 1,4-diaza arrangement (piperazine moiety).
-
Fsp³ Character: High. Unlike flat aromatics, the spiro carbon creates a permanent orthogonal orientation between the two rings, increasing the fraction of sp³ carbons (Fsp³).
Key Physicochemical Data
Data summarized for sourcing and handling reference.
| Property | Value/Description | Implication for Research |
| Physical State | Solid / Powder | Easy handling for solid-phase or solution-phase synthesis. |
| Solubility | DMSO, Methanol, DCM | Compatible with standard organic synthesis workflows. |
| pKa (Calc) | ~8.5 - 9.5 (Secondary Amine) | Typical for piperazine-like nitrogens; suitable for salt formation. |
| LogP (Calc) | ~2.7 | The benzyl group adds lipophilicity; debenzylation significantly lowers LogP. |
| Storage | 2-8°C (Inert Atmosphere) | Amines are prone to oxidation; store under Argon/Nitrogen. |
Sourcing Strategy & Quality Control (QC)
When sourcing CAS 1342502-29-7, "purity" is not a single number. The synthesis of spirocycles often generates isomeric impurities that standard HPLC gradients may miss.
The "Isomer Trap"
Spiro-systems can suffer from regioisomeric contamination (e.g., 1,5-diaza vs. 1,4-diaza) depending on the cyclization method used (e.g., from cyclohexanone + ethyl glycinate vs. other routes).
Mandatory QC Protocol
Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal validation workflow:
-
¹H NMR (DMSO-d₆):
-
Benzyl Check: Verify the integration of the aromatic region (5H) against the spiro-core.
-
Symmetry Check: The cyclohexane ring protons should appear as complex multiplets upfield (1.2–1.8 ppm). Sharp singlets where multiplets are expected may indicate ring-opening.
-
-
LC-MS (High pH):
-
Run chromatography at pH 10 (ammonium bicarbonate) or use a volatile ion-pairing agent. Piperazine derivatives often tail badly under acidic conditions, masking impurities.
-
-
Residual Intermediate Check:
-
Look for mass M+16 (oxidation) or M-14 (missing methyl/methylene). A common impurity is the spiro-lactam (amide), which is an intermediate in the synthesis of the amine. This will show a distinct carbonyl stretch in IR (~1680 cm⁻¹) and reduced basicity.
-
Visualizing the QC Workflow
Figure 1: Critical Quality Control Workflow for Spirocyclic Building Blocks.
Synthetic Utility & Application Guide
The primary value of 1-Benzyl-1,4-diazaspiro[5.5]undecane lies in its role as a protected scaffold . The benzyl group serves as a mask, allowing functionalization of the distal nitrogen before deprotection.
Core Transformation: Selective Debenzylation
To utilize the scaffold in library generation (e.g., for CDK inhibitors or GPCR ligands), the benzyl group is typically removed to reveal the secondary amine.
Protocol (Standard Hydrogenolysis):
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Catalyst: 10% Pd/C (10-20 wt% loading).
-
Additive: Acetic acid (1-2 eq) is often required to protonate the amine and prevent catalyst poisoning.
-
Conditions: H₂ balloon (1 atm) at RT for 4-12 hours.
-
Workup: Filter through Celite. The resulting free amine (1,4-diazaspiro[5.5]undecane) is highly polar. Avoid aqueous extraction; use resin capture or direct evaporation.
Pathway: From Scaffold to Drug Candidate
This molecule is frequently used to synthesize N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine derivatives (CDK inhibitors).[3]
Figure 2: Strategic utilization of the benzyl-protected scaffold in medicinal chemistry.
Safety & Handling (HSE)
While specific toxicological data for this exact CAS is limited, treat it as a functionalized piperazine .
-
GHS Classification (Predicted):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin/eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use a fume hood. Avoid inhalation of dust.
-
Reactivity: Incompatible with strong oxidizing agents.
References
-
Zheng, Y., & Tice, C. M. (2016).[7] The utilization of spirocyclic scaffolds in medicinal chemistry.[8][7][9][3][6][10][11][12][13][14] Bioorganic & Medicinal Chemistry Letters.[11]
-
Hiesinger, K., et al. (2021).[7] Spirocyclic Scaffolds in Medicinal Chemistry.[9][11][12] Journal of Medicinal Chemistry.[7]
-
Tavares, F. X., & Strum, J. C. (2014). Compounds, compositions, and methods for treatment of disorders involving abnormal cellular proliferation.[3][4] (Patent regarding 1,4-diazaspiro[5.5]undecane derivatives in CDK inhibition). U.S. Patent No.[3] 8,822,683.[3]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[7]
-
PubChem Compound Summary. (2025). 1-Benzyl-1,4-diazaspiro[5.5]undecane (CAS 1342502-29-7).[15] National Center for Biotechnology Information.
Sources
- 1. Spiro[5.5]undecane (CAS 180-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. PubChemLite - 1-benzyl-1,4-diazaspiro[5.5]undecane (C16H24N2) [pubchemlite.lcsb.uni.lu]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Expertise of the month: Select the unique building blocks you need [spirochem.com]
- 11. Review of the month: spirocyclic scaffolds in drug discovery - GalChimia [galchimia.com]
- 12. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1-benzyl-1,4-diazaspiro[5.5]undecane | 1342502-29-7 [sigmaaldrich.com]
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
An In-Depth Technical Guide to the Core Differences Between 1,4-Diazaspiro[5.5]undecane and 1,9-Diazaspiro[5.5]undecane
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, fulfill these criteria exceptionally well. Their inherent three-dimensionality allows for a precise and predictable orientation of substituents in space, making them highly attractive scaffolds for designing potent and selective ligands for a multitude of biological targets.
Among these, the diazaspiro[5.5]undecane framework, a 9-carbon bicyclic system containing two nitrogen atoms and a spiro-carbon, has emerged as a "privileged scaffold." This term denotes a molecular structure that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery across various therapeutic areas. The strategic placement of the two nitrogen atoms within this spirocyclic core gives rise to several constitutional isomers, each with a unique spatial arrangement and electronic distribution. This guide provides a detailed comparative analysis of two prominent isomers: 1,4-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane, elucidating how a subtle change in heteroatom positioning leads to profound differences in their synthesis, properties, and applications.
Part 1: Core Structural and Physicochemical Distinctions
The fundamental difference between 1,4- and 1,9-diazaspiro[5.5]undecane lies in the placement of the nitrogen atoms relative to the spirocyclic carbon (C5). This distinction dictates the chemical nature of each nitrogen, the overall symmetry of the molecule, and its potential for interaction with biological macromolecules.
1,4-Diazaspiro[5.5]undecane features both nitrogen atoms within the same six-membered ring, forming a piperazine-like structure that is spiro-fused to a cyclohexane ring. The nitrogen atoms are positioned at the 1 and 4 positions relative to the spiro-carbon.
1,9-Diazaspiro[5.5]undecane , in contrast, has its nitrogen atoms in separate piperidine rings that are spiro-fused. One nitrogen is at the 1-position of one ring, while the second is at the 9-position of the other ring.[1][2] This arrangement results in two secondary amine functionalities that are chemically distinct.
Caption: Chemical structures of 1,4- and 1,9-diazaspiro[5.5]undecane isomers.
These structural variations give rise to different physicochemical properties, which are critical for their behavior in biological systems.
Table 1: Comparative Physicochemical Properties
| Property | 1,4-Diazaspiro[5.5]undecane | 1,9-Diazaspiro[5.5]undecane | Rationale for Difference |
| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ | Isomers have the same atomic composition. |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | Isomers have the same atomic composition. |
| XLogP3 (Predicted) | 0.8 | 0.88 | The slight difference reflects the varied exposure of polar N-H groups. |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | 24.1 Ų | TPSA is calculated based on atom types and connectivity, which is similar for two secondary amines. |
| Hydrogen Bond Donors | 2 | 2 | Both isomers possess two N-H groups capable of donating hydrogen bonds.[3] |
| Hydrogen Bond Acceptors | 2 | 2 | Both isomers have two nitrogen atoms that can act as hydrogen bond acceptors.[3] |
While many bulk properties are similar, the key distinction lies in the reactivity and steric accessibility of the nitrogen atoms. In the 1,9-isomer, the nitrogens are in more distinct chemical environments, offering opportunities for selective functionalization that are not present in the more symmetrical 1,4-isomer.
Spectroscopic Differentiation
The structural isomerism is unequivocally confirmed by spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy: The proton spectra will show significant differences. In 1,4-diazaspiro[5.5]undecane, the protons on the cyclohexane ring will have distinct chemical shifts from those on the piperazine-like ring. The symmetry of the 1,4-isomer may lead to fewer unique signals compared to the 1,9-isomer, where the two piperidine rings are in non-equivalent environments relative to each other.
-
¹³C NMR Spectroscopy: Similarly, the carbon spectra will be diagnostic. The chemical shift of the spiro-carbon (C5) will be different in each isomer due to the influence of the adjacent nitrogen atoms. The number of unique carbon signals will also reflect the molecular symmetry of each isomer. The ability to distinguish isomers based on the number of expected signals and their chemical shifts is a fundamental application of NMR in structural elucidation.[4]
Part 2: Divergent Synthetic Strategies
The synthesis of these two isomers proceeds through fundamentally different chemical pathways, dictated by the target connectivity.
Synthesis of 1,4-Diazaspiro[5.5]undecane Core
The construction of the 1,4-diazaspiro[5.5]undecane scaffold, particularly its lactam precursor, is often achieved through a multi-step sequence starting from commercially available cyclohexanone. A common strategy involves the formation of a key intermediate, (1-(aminomethyl)cyclohexyl)glycine, which then undergoes intramolecular cyclization to form the desired spiro-lactam, 1,4-diazaspiro[5.5]undecan-3-one.[5][6] This lactam can then be reduced to yield the parent 1,4-diazaspiro[5.5]undecane.
Caption: General synthetic workflow for the 1,4-diazaspiro[5.5]undecane core.
Synthesis of 1,9-Diazaspiro[5.5]undecane Core
The synthesis of the 1,9-diazaspiro[5.5]undecane core involves the spiro-fusion of two piperidine rings. Strategies often employ precursors that can undergo a double intramolecular cyclization or a sequential cyclization process. For example, derivatives can be formed via Claisen condensation followed by acid-catalyzed decarboxylation and spirocyclization of N-protected δ-valerolactam.[7] The versatility of this scaffold often allows for substitutions to be introduced late in the synthesis, particularly at the N1 and/or N9 positions.[1]
Part 3: Applications in Drug Discovery - A Tale of Two Scaffolds
The distinct structural and electronic features of the 1,4- and 1,9-isomers have led to their application in different areas of drug development.
1,9-Diazaspiro[5.5]undecane: A Privileged Scaffold in Diverse Therapies
The 1,9-diazaspiro[5.5]undecane motif is a well-established privileged scaffold found in a wide array of biologically active compounds.[8] Its rigid structure is ideal for orienting substituents to interact with specific binding pockets of enzymes and receptors.
-
Metabolic Disorders: Derivatives have been developed as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, for the treatment of obesity and related metabolic disorders.[1]
-
Pain and CNS Disorders: The scaffold has been used to design dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[9][10] Additionally, it serves as a core for antagonists of the Neuropeptide Y receptor, implicated in various physiological processes including appetite and anxiety.[1]
-
Oncology: Certain derivatives have shown potent inhibitory activity against Poly(ADP-ribose) Polymerase-1 (PARP-1), an important target in cancer therapy.[8]
The majority of bioactive compounds based on this scaffold feature substituents at the 9-position, and sometimes at the 1-position, highlighting the importance of these sites for modulating pharmacological activity.[1]
1,4-Diazaspiro[5.5]undecane: A Key Intermediate for Kinase Inhibitors
While less explored as a final pharmacophore itself, the 1,4-diazaspiro[5.5]undecane scaffold, particularly its lactam form, is a crucial intermediate in the synthesis of complex pharmaceutical agents. Its primary application has been in the development of kinase inhibitors for oncology.
-
Cancer Therapy: 1,4-diazaspiro[5.5]undecan-3-one is a key building block in the synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine derivatives, which function as cyclin-dependent kinase (CDK) inhibitors for treating disorders involving abnormal cellular proliferation.[5] More recently, derivatives of the related 1,4,9-triazaspiro[5.5]undecan-2-one have been developed as highly potent and selective inhibitors of METTL3, an RNA methyltransferase implicated in various cancers.[11][12][13]
Table 2: Comparative Applications in Drug Development
| Feature | 1,4-Diazaspiro[5.5]undecane Derivatives | 1,9-Diazaspiro[5.5]undecane Derivatives |
| Primary Role | Key synthetic intermediate | Privileged core scaffold |
| Therapeutic Areas | Oncology | Metabolic disorders, Pain, CNS disorders, Oncology |
| Key Biological Targets | Cyclin-Dependent Kinases (CDKs), METTL3 | Acetyl-CoA Carboxylase (ACC), Opioid & Sigma Receptors, Neuropeptide Y Receptors, PARP-1 |
| Example Indication | Cancers with abnormal cell proliferation | Obesity, Chronic Pain, Immune Disorders |
Part 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used for synthesis and biological evaluation must be robust and well-defined.
Protocol 1: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one Intermediate
This protocol is a generalized representation based on multi-step syntheses reported in the literature.[5][6]
Objective: To synthesize the key lactam intermediate for further elaboration into kinase inhibitors.
Step 1: Michael Addition
-
To a solution of (nitromethylene)cyclohexane (1.0 eq) in a suitable solvent (e.g., THF) at 0 °C, add a solution of methyl glycinate (1.2 eq) and a non-nucleophilic base (e.g., DBU, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product, methyl (1-(nitromethyl)cyclohexyl)glycinate, via column chromatography.
Step 2: Nitro Group Reduction
-
Dissolve the purified Michael adduct (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to yield the crude amino ester, methyl (1-(aminomethyl)cyclohexyl)glycinate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude amino ester in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux, often with a Dean-Stark apparatus to remove the methanol byproduct, for 8-24 hours.
-
Monitor the formation of the lactam by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting 1,4-diazaspiro[5.5]undecan-3-one by recrystallization or column chromatography.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is a representative method for evaluating the biological activity of 1,9-diazaspiro[5.5]undecane derivatives.[8]
Objective: To determine the IC₅₀ value of a test compound against the PARP-1 enzyme.
Principle: The assay measures the PARP-1 catalyzed synthesis of poly(ADP-ribose) (PAR) onto histone proteins. The amount of synthesized PAR is quantified using a biotinylated NAD+ substrate and a streptavidin-HRP conjugate, which generates a chemiluminescent signal.
Methodology:
-
Plate Preparation: Use a 96-well plate coated with histones and containing nicked DNA (to activate PARP-1).
-
Compound Addition: Prepare serial dilutions of the 1,9-diazaspiro[5.5]undecane test compounds in the assay buffer. Add the compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
-
Enzyme Addition: Add a solution of recombinant human PARP-1 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reaction by adding a solution containing biotinylated NAD+. Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add a solution of streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate again.
-
Signal Generation: Add a suitable chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The cases of 1,4- and 1,9-diazaspiro[5.5]undecane provide a compelling illustration of how subtle variations in isomeric structure can lead to divergent paths in chemical synthesis and therapeutic application. The 1,9-isomer has been extensively validated as a privileged scaffold, forming the core of numerous bioactive molecules targeting a wide range of diseases. In contrast, the 1,4-isomer has proven its value as a critical, structurally complex building block for the synthesis of targeted therapeutics like kinase inhibitors. For researchers in drug development, understanding these core differences is essential for scaffold selection, synthetic planning, and the rational design of next-generation therapeutics. The continued exploration of these and other diazaspiro isomers will undoubtedly unlock new opportunities in medicinal chemistry.
References
-
Kavková, M., & Džubák, P. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link][1]
-
Kavková, M., & Džubák, P. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link][2]
-
Le-Cabec, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link][9]
-
Le-Cabec, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link][10]
-
Shaabani, A., et al. (2007). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID. [Link][14]
-
Gou, Y., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. [Link][7]
-
ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link][15]
-
ChemSynthesis. (n.d.). 1,4-diazaspiro[5.5]undecane-3,5-dione. ChemSynthesis. [Link][16]
-
Zhu, J., Quirion, J. C., & Husson, H. P. (1990). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link][17]
-
Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents. [5]
-
Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents. [6]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link][11]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link][12]
-
PubChem. (n.d.). 1,3-Dimethyl-1,4-diazaspiro[5.5]undecane-2,5-dione. PubChem. [Link][18]
-
PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecane-3,5-dione. PubChemLite. [Link][19]
-
PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecane. PubChemLite. [Link][20]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-1,4-diazaspiro[5.5]undecane. PubChem. [Link][21]
-
EPA. (n.d.). 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione. EPA CompTox Chemicals Dashboard. [Link][22]
-
PubChemLite. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane. PubChemLite. [Link][23]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. [Link][24]
-
ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link][25]
-
MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link][26]
-
ZORA. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). [Link][13]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][27]
-
UVaDOC. (2024). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. UVaDOC Principal. [Link][28]
-
MDPI. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Molecules. [Link][29]
-
NIST WebBook. (n.d.). 1,7-Dioxaspiro[5.5]undecane. NIST Chemistry WebBook. [Link][30]
-
eScholarship.org. (n.d.). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.org. [Link][31]
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link][4]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. magritek.com [magritek.com]
- 5. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 6. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 7. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. sid.ir [sid.ir]
- 15. researchgate.net [researchgate.net]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,3-Dimethyl-1,4-diazaspiro[5.5]undecane-2,5-dione | C11H18N2O2 | CID 64874320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - 1,4-diazaspiro[5.5]undecane-3,5-dione (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
- 20. PubChemLite - 1,4-diazaspiro[5.5]undecane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 21. 1-(4-Bromophenyl)-1,4-diazaspiro[5.5]undecane | C15H21BrN2 | CID 20099531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. CompTox Chemicals Dashboard [comptox.epa.gov]
- 23. PubChemLite - 9-benzyl-1,9-diazaspiro[5.5]undecane (C16H24N2) [pubchemlite.lcsb.uni.lu]
- 24. orgsyn.org [orgsyn.org]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. mdpi.com [mdpi.com]
- 27. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 28. uvadoc.uva.es [uvadoc.uva.es]
- 29. mdpi.com [mdpi.com]
- 30. 1,7-Dioxaspiro[5.5]undecane [webbook.nist.gov]
- 31. escholarship.org [escholarship.org]
Pharmacophore properties of 1,4-diazaspiro[5.5]undecane derivatives
An In-depth Technical Guide to the Pharmacophore Properties of 1,4-Diazaspiro[5.5]undecane Derivatives
Authored by: A Senior Application Scientist
Foreword: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a departure from the "flat" world of two-dimensional structures is paramount for accessing new chemical space and achieving greater target specificity. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as particularly privileged structures. Their inherent three-dimensionality and conformational rigidity provide a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 1,4-diazaspiro[5.5]undecane scaffold has garnered significant attention as a versatile framework for the development of a diverse range of therapeutic agents. This guide provides an in-depth exploration of the pharmacophoric properties of 1,4-diazaspiro[5.5]undecane derivatives, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.
Part 1: The 1,4-Diazaspiro[5.5]undecane Scaffold: A Structural and Synthetic Overview
The Structural Uniqueness of the 1,4-Diazaspiro[5.5]undecane Core
The 1,4-diazaspiro[5.5]undecane core is a bicyclic heterocyclic system consisting of a piperidine ring and a piperazinone ring fused at a spirocyclic carbon atom. This arrangement imparts a high degree of conformational rigidity, a desirable trait in drug design as it reduces the entropic penalty upon binding to a target protein. The presence of two nitrogen atoms at positions 1 and 4 provides key points for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity.
Synthetic Strategies: Building the Core
The construction of the 1,4-diazaspiro[5.5]undecane skeleton can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from commercially available cyclohexanone.[1][2] This process, which can be performed in a two-pot synthesis, involves the reaction of cyclohexanone with nitromethane, followed by the addition of an alkyl glycinate. The subsequent reduction of the nitro group to an amine and intramolecular cyclization yields the desired 1,4-diazaspiro[5.5]undecan-3-one core.[1][2]
A generalized synthetic scheme is presented below:
Figure 1: Generalized synthetic workflow for the 1,4-diazaspiro[5.5]undecan-3-one core.
Part 2: Decoding the Pharmacophore of 1,4-Diazaspiro[5.5]undecane Derivatives
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a biological response.[3][4][5] The 1,4-diazaspiro[5.5]undecane scaffold presents a rich and tunable set of pharmacophoric features.
Key Pharmacophoric Features
The core pharmacophoric features of 1,4-diazaspiro[5.5]undecane derivatives can be broadly categorized as follows:
-
Hydrogen Bond Acceptors (HBA): The nitrogen atom at position 1 and the carbonyl oxygen (if present, as in the -3-one derivatives) can act as hydrogen bond acceptors.
-
Hydrogen Bond Donors (HBD): The nitrogen atom at position 4, when protonated, can serve as a hydrogen bond donor.
-
Hydrophobic Core: The spirocyclic cyclohexane ring provides a bulky, hydrophobic core that can engage in van der Waals interactions with hydrophobic pockets of a target protein.
-
Positive Ionizable Feature: The nitrogen at position 4 is basic and is typically protonated at physiological pH, providing a positive ionizable feature crucial for interactions with acidic residues in a binding site.
-
Vectors for Substitution: The nitrogen atoms at positions 1 and 4 serve as primary points for the introduction of substituents, allowing for the exploration of chemical space and the optimization of target engagement.
Figure 2: Core pharmacophoric features of the 1,4-diazaspiro[5.5]undecane scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,4-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of the substituents. For instance, in the context of σ1 receptor ligands, the introduction of an additional aryl moiety can lead to very potent ligands by enabling interaction with a previously unrecognized hydrophobic pocket of the receptor.[6]
Part 3: Case Studies in Drug Discovery
The versatility of the 1,4-diazaspiro[5.5]undecane scaffold is best illustrated through its application in the development of potent and selective modulators of various biological targets.
Case Study 1: Targeting the Sigma-1 (σ1) Receptor
The σ1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders. Spirocyclic compounds have shown considerable promise as σ1 receptor ligands.[6]
Pharmacophore Model for σ1 Receptor Ligands
A common pharmacophore model for σ1 receptor ligands includes a basic amino group surrounded by hydrophobic structural elements.[6] The 1,4-diazaspiro[5.5]undecane scaffold fits this model well, with the nitrogen at position 4 serving as the basic amine and the spirocyclic core and its substituents providing the hydrophobic features.
Experimental Protocol: σ1 Receptor Binding Assay
A standard method to determine the affinity of a compound for the σ1 receptor is a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the σ1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the σ1 receptor (e.g., HEK-293 cells transfected with the human σ1 receptor).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand such as -pentazocine, and varying concentrations of the test compound.[7]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Case Study 2: Inhibition of the METTL3 Enzyme
The METTL3/METTL14 protein complex is a key player in RNA methylation and is a target for cancer therapy.[8][9][10] Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been identified as potent and selective METTL3 inhibitors.[8][9][10]
Pharmacophore Model for METTL3 Inhibitors
The pharmacophore for these inhibitors often involves a hydrogen bond acceptor interacting with the catalytic residues of METTL3, and hydrophobic groups occupying the adenine-binding pocket. The spirocyclic core helps to correctly position these interacting moieties.
Experimental Protocol: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are commonly used to measure the activity of methyltransferases like METTL3.
Principle: This assay measures the methylation of a biotinylated RNA substrate by the METTL3/METTL14 complex using an anti-m6A antibody labeled with a fluorescent donor and a streptavidin-labeled acceptor.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the METTL3/METTL14 enzyme complex, the biotinylated RNA substrate, S-adenosylmethionine (the methyl donor), and varying concentrations of the test inhibitor.
-
Enzymatic Reaction: Incubate the mixture to allow for the methylation of the RNA substrate.
-
Detection: Stop the reaction and add the detection reagents: an anti-m6A antibody conjugated to a donor fluorophore (e.g., terbium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., d2).
-
Signal Measurement: After another incubation period, measure the TR-FRET signal. A high signal indicates proximity of the donor and acceptor, meaning the RNA is methylated.
-
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration to determine the IC50 value.
Case Study 3: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor Antagonists
There is growing interest in developing dual-target ligands to achieve improved therapeutic profiles, such as potent analgesia with reduced side effects.[7][11] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual MOR agonists and σ1 receptor antagonists.[7][11]
Merged Pharmacophore Model
The design of these dual-target ligands involves merging the pharmacophoric features of known MOR agonists and σ1 receptor antagonists. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold provides a template to which phenethyl derivatives (for MOR agonism) and substituted aryl moieties (for σ1 antagonism) can be attached.[7][11]
Experimental Protocol: MOR Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activity of a compound at the MOR, a G-protein coupled receptor.
Principle: Agonist binding to the MOR stimulates the binding of GTP to the Gα subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from cells expressing the human μ-opioid receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure a low basal binding of [³⁵S]GTPγS.
-
Reaction Mixture: Combine the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for receptor activation and [³⁵S]GTPγS binding.
-
Separation: Separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Determine the EC50 (effective concentration to elicit 50% of the maximal response) and the Emax (maximal effect) for the test compound.
Part 4: Computational Workflow for Pharmacophore-Based Design
The development of novel 1,4-diazaspiro[5.5]undecane derivatives can be significantly accelerated through the use of computational tools.
Figure 3: A typical computational workflow for pharmacophore-based drug design.
Conclusion and Future Perspectives
The 1,4-diazaspiro[5.5]undecane scaffold represents a highly versatile and privileged platform in medicinal chemistry. Its inherent three-dimensionality and tunable pharmacophoric features have enabled the development of potent and selective modulators for a range of challenging biological targets. The continued exploration of the chemical space around this scaffold, guided by advanced computational methods and innovative synthetic strategies, holds immense promise for the discovery of next-generation therapeutics. As our understanding of complex diseases deepens, the ability to rationally design molecules with precisely defined three-dimensional structures, such as the 1,4-diazaspiro[5.5]undecane derivatives, will be increasingly crucial for the development of safer and more effective medicines.
References
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents.
-
Wünsch, B. (2012). Pharmacophore models and development of spirocyclic ligands for σ1 receptors. Current Medicinal Chemistry, 19(21), 3496-3507. Available at: [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015). ResearchGate. Available at: [Link]
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents.
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. Available at: [Link]
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. (2024). Research and Reviews. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. Available at: [Link]
-
Pharmacophore modeling. (2025). Medicinal Chemistry - Fiveable. Available at: [Link]
-
García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]
-
Momin, Y. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology, 101, 1-18. Available at: [Link]
-
Khedkar, S. A. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry, 3(2), 187-197. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). ZORA. Available at: [Link]
Sources
- 1. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. fiveable.me [fiveable.me]
- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore models and development of spirocyclic ligands for σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-1,4-diazaspiro[5.5]undecane from cyclohexanone
Here is a detailed Application Note and Protocol for the synthesis of 1-Benzyl-1,4-diazaspiro[5.5]undecane from cyclohexanone. This guide is structured for professional researchers, emphasizing mechanistic causality, safety, and reproducibility.
Executive Summary & Strategic Analysis
The 1,4-diazaspiro[5.5]undecane scaffold represents a privileged pharmacophore in drug discovery, serving as a core rigidifying element in neurokinin-1 (NK1) receptor antagonists, sigma receptor ligands, and histone deacetylase (HDAC) inhibitors.
The synthesis of the 1-benzyl-1,4-diazaspiro[5.5]undecane derivative from cyclohexanone presents a specific regiochemical challenge: constructing a piperazine ring spiro-fused to a cyclohexane ring.
Synthetic Strategy: The "Gem-Diamine" Route
Direct condensation of cyclohexanone with ethylenediamine yields a 5-membered spiro-imidazolidine, not the desired 6-membered piperazine. To achieve the [5.5] system, we must introduce a one-carbon spacer between the cyclohexane ring and the second nitrogen.
Selected Pathway:
-
Strecker Reaction: Installation of the first nitrogen (benzylamine) and the one-carbon spacer (cyanide) onto cyclohexanone.
-
Nitrile Reduction: Conversion of the nitrile to a primary amine, generating a gem-diamine intermediate (
-benzyl-1-(aminomethyl)cyclohexan-1-amine). -
Annulation: Cyclization with a C2-synthon (ethyl chloroacetate) to form the lactam.
-
Global Reduction: Removal of the carbonyl to yield the final saturated heterocycle.
Reaction Pathway Visualization
The following diagram outlines the chemical transformations and logic flow.
Caption: Logical workflow for the construction of the spiro-piperazine core via the Strecker-Diamine route.
Detailed Experimental Protocols
Phase 1: The Strecker Reaction (Formation of Aminonitrile)
This step installs the quaternary center. We utilize Trimethylsilyl cyanide (TMSCN) instead of KCN/NaCN to improve solubility and control, though strict cyanide safety protocols remain mandatory.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv)
-
Catalyst: Zinc Iodide (ZnI
) (0.05 equiv) or Acetic Acid (cat.) -
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with Cyclohexanone (10 mmol) and Benzylamine (10.5 mmol) in anhydrous MeCN (20 mL).
-
Activation: Add ZnI
(0.5 mmol) under nitrogen atmosphere. Stir at Room Temperature (RT) for 15 minutes to initiate imine formation. -
Addition: Cool the mixture to 0°C. Add TMSCN (11 mmol) dropwise via syringe pump over 20 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Workup: Quench carefully with saturated NaHCO
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na SO , and concentrate. -
Output: 1-(Benzylamino)cyclohexanecarbonitrile. (Usually a viscous oil or low-melting solid).
Critical Process Parameter (CPP): Ensure anhydrous conditions. Water hydrolyzes TMSCN to HCN gas.
Phase 2: Reduction to Gem-Diamine
The nitrile must be reduced to a primary amine (
Protocol:
-
Setup: Suspend LiAlH
(2.0 equiv) in anhydrous THF (0.5 M) in a dry RBF under Argon. Cool to 0°C. -
Addition: Dissolve the Aminonitrile from Phase 1 in THF. Add dropwise to the LiAlH
suspension. -
Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH in grams. -
Filtration: Filter the granular white precipitate through Celite. Concentrate the filtrate.
-
Output:
-benzyl-1-(aminomethyl)cyclohexan-1-amine.
Phase 3: Annulation (Ring Closure)
This is the critical step where the piperazine ring is formed. We react the diamine with Ethyl Chloroacetate .
Mechanism: The primary amine (less sterically hindered) attacks the ester carbonyl first (acylation), followed by the secondary amine (benzylamine nitrogen) displacing the chloride (intramolecular alkylation).
Reagents:
-
Gem-Diamine (from Phase 2)
-
Ethyl Chloroacetate (1.1 equiv)
-
Base: Triethylamine (Et
N) (2.0 equiv) or DIPEA -
Solvent: Ethanol (EtOH) or Toluene
Protocol:
-
Mixing: Dissolve the Gem-Diamine (10 mmol) and Et
N (20 mmol) in Ethanol (30 mL). -
Addition: Cool to 0°C. Add Ethyl Chloroacetate (11 mmol) dropwise.
-
Cyclization: Stir at RT for 2 hours, then heat to reflux for 6–12 hours. The heat is required to drive the second step (chloride displacement).
-
Monitoring: Monitor by LC-MS for the formation of the lactam (M+1 mass = Target + 14).
-
Workup: Evaporate Ethanol. Redissolve in DCM. Wash with water and brine.
-
Purification: Flash chromatography (MeOH/DCM) is usually required here to remove linear byproducts.
-
Output: 1-Benzyl-1,4-diazaspiro[5.5]undecan-3-one (or 5-one depending on numbering).
Phase 4: Final Reduction (Lactam to Amine)
To obtain the final saturated spiro-piperazine, the amide carbonyl is reduced.
Protocol:
-
Reduction: Treat the purified lactam with LiAlH
(2.5 equiv) in refluxing THF for 12 hours. -
Workup: Standard Fieser quench (as in Phase 2).
-
Isolation: The product is a secondary amine. It can be isolated as a free base or converted to the dihydrochloride salt (HCl/Ether) for stability.
Data Summary & Troubleshooting
| Parameter | Specification / Range | Troubleshooting Note |
| Step 1 Yield | 85% – 95% | If low, ensure reagents are dry. Water kills the imine intermediate. |
| Step 2 Yield | 70% – 85% | Incomplete reduction leads to amidine impurities. Ensure robust reflux. |
| Step 3 Yield | 50% – 65% | Competitive polymerization of ethyl chloroacetate can occur. Dilution helps. |
| Step 4 Yield | 80% – 90% | Standard reduction. Loss usually occurs during extraction (amine is polar). |
| Overall Yield | ~25% – 40% | Acceptable for a 4-step linear sequence. |
Key Characterization Signals (1H NMR, CDCl3):
-
Aromatic: 7.2–7.4 ppm (m, 5H, Benzyl).
-
Benzylic CH2: Singlet around 3.5 ppm.[1]
-
Piperazine Ring: Two multiplets around 2.8–3.0 ppm (4H).
-
Spiro-CH2: Singlet or AB quartet around 2.4 ppm (isolated CH2 between quaternary C and N).
-
Cyclohexane: Broad multiplets 1.4–1.7 ppm (10H).
Safety & Handling (HSE)
-
Cyanide Hazard: In Phase 1, TMSCN can release HCN upon contact with moisture or acid. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
Pyrophoric Reagents: LiAlH
reacts violently with water. Use dry powder extinguishers (Class D) only. -
Vesicants: Ethyl chloroacetate and chloroacetyl chloride are severe skin irritants and lachrymators. Double glove (Nitrile/Laminate).
References
-
Vertex Pharmaceuticals. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.[1][2][3] US Patent App.[3] 2021/0179567 A1.[3][4] Link
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for Strecker reaction stereochemistry).
-
BenchChem. (2025).[5] N-Acylation with Chloroacetyl Chloride: Application Notes.Link
-
Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (Provides analogous cyclization conditions). Link
-
Organic & Biomolecular Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (Alternative spiro-synthesis strategies). Link
Sources
- 1. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimized Strategies for the N-Benzylation of 1,4-Diazaspiro[5.5]undecane
Introduction & Strategic Analysis
The 1,4-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for piperazine. Unlike simple piperazines, the spiro-fusion to a cyclohexane ring imparts unique steric bulk and lipophilicity, often improving the pharmacokinetic profile of GPCR ligands and ion channel blockers.
The Challenge: The core molecule contains two secondary amine sites. The primary synthetic challenge in N-benzylation is regioselectivity .
-
Symmetry: In the unsubstituted parent, both nitrogens are chemically equivalent.
-
Over-alkylation: Introduction of a benzyl group increases the nucleophilicity of the amine (inductive effect), often making the product more reactive than the starting material, leading to bis-benzylation or quaternization.
Strategic Decision Matrix: To ensure high yield and purity, this guide presents two distinct protocols based on the desired outcome:
| Parameter | Protocol A: Reductive Amination (Recommended) | Protocol B: Direct Alkylation |
| Target | Mono-N-benzyl derivative | Bis-N-benzyl derivative |
| Selectivity | High (>90% mono) | Low (Statistical mixture if 1 eq used) |
| Mechanism | Iminium ion formation | |
| Reagents | Benzaldehyde, NaBH(OAc)₃ | Benzyl Bromide, K₂CO₃ |
| Conditions | Mild, Room Temp, Weakly Acidic | Basic, often requires heat |
Experimental Protocols
Protocol A: Selective Mono-N-Benzylation via Reductive Amination
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces iminium ions (formed in situ) over aldehydes or ketones. This kinetic control prevents over-alkylation because the resulting secondary/tertiary amine is not an electrophile for further reaction in this mechanism.
Materials
-
Substrate: 1,4-Diazaspiro[5.5]undecane (1.0 eq)
-
Electrophile: Benzaldehyde (1.05 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
-
Additive: Glacial Acetic Acid (1.0 eq) – Crucial for catalyzing iminium formation.
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a flame-dried reaction vessel with 1,4-diazaspiro[5.5]undecane (10 mmol) and anhydrous DCE (50 mL).
-
Add Benzaldehyde (10.5 mmol) dropwise.
-
Add Glacial Acetic Acid (10 mmol). Note: The solution may warm slightly.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (14 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution (
). -
Remove ice bath and stir at RT for 4–12 hours.
-
-
Process Control (IPC):
-
Monitor by LCMS or TLC (Eluent: 10% MeOH in DCM + 1%
). Look for consumption of benzaldehyde and formation of the M+90 peak.
-
-
Workup:
-
Quench with saturated aqueous
(30 mL). Stir vigorously for 20 mins. -
Extract with DCM (
mL). -
Combine organics, dry over
, and concentrate -
Purification: Flash column chromatography (Silica gel). Gradient: 0
10% MeOH in DCM (with 0.5% ).
-
Protocol B: Bis-N-Benzylation via Direct Alkylation
Rationale: When the objective is to cap both nitrogens, direct alkylation with a benzyl halide is cost-effective. Potassium carbonate acts as an acid scavenger.
Materials
-
Substrate: 1,4-Diazaspiro[5.5]undecane (1.0 eq)
-
Electrophile: Benzyl Bromide (BnBr) (2.5 eq)
-
Base:
(powdered, anhydrous) (3.0 eq) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology
-
Setup:
-
Suspend 1,4-diazaspiro[5.5]undecane (10 mmol) and
(30 mmol) in ACN (40 mL).
-
-
Addition:
-
Add Benzyl Bromide (25 mmol) dropwise at RT.
-
-
Reaction:
-
Heat to 60°C for 4–6 hours. Higher temperatures increase rate but may promote quaternization.
-
-
Workup:
-
Filter off inorganic solids.
-
Concentrate filtrate.
-
Partition residue between EtOAc and Water.[1]
-
Purification: Recrystallization from EtOH often yields the bis-benzyl salt, or chromatography for the free base.
-
Visualization of Workflows
Logic Flow: Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate synthetic route based on the desired substitution pattern.
Caption: Decision matrix for selecting the optimal benzylation protocol based on target stoichiometry.
Reaction Mechanism: Reductive Amination (Protocol A)
This diagram details the mechanistic steps ensuring mono-selectivity.
Caption: Mechanistic pathway of Reductive Amination showing the critical Iminium intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete imine formation | Increase time for Step 1 (pre-STAB addition). Ensure molecular sieves are used if solvent is wet. |
| Bis-alkylation (Protocol A) | Excess Benzaldehyde | Strictly control stoichiometry (1.0–1.05 eq). Add aldehyde slowly to the amine solution. |
| Emulsion during Workup | Amphiphilic nature of product | Use DCM/Isopropanol (3:1) for extraction.[2] Saturate aqueous phase with NaCl (brine).[2] |
| Starting Material Remains | Old STAB reagent | STAB decomposes with moisture. Use a fresh bottle or switch to |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Vertex Pharmaceuticals. (2020). "Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one." World Intellectual Property Organization, WO2020041770A1. Link
-
BenchChem Technical Support. (2025). "Selective Mono-acylation of Piperazine: Troubleshooting and FAQs." Link
-
National Institutes of Health (NIH). (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Link
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link
Sources
Application Note: Strategic Implementation of 1-Benzyl-1,4-diazaspiro[5.5]undecane Scaffolds in METTL3 Inhibitor Discovery
Executive Summary
The RNA methyltransferase METTL3 has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and solid tumors.[1] While early inhibitors utilized flat, aromatic adenosine mimics, recent medicinal chemistry campaigns have shifted toward sp3-rich spirocyclic scaffolds to improve solubility, metabolic stability, and selectivity.
This guide details the application of 1-Benzyl-1,4-diazaspiro[5.5]undecane as a privileged building block for constructing high-affinity METTL3 inhibitors. Unlike flexible piperidine-based hits, this spirocyclic core offers a rigidified exit vector that locks substituents into a bioactive conformation, optimally filling the S-adenosylmethionine (SAM) binding pocket.
Structural Rationale & Mechanism of Action[2]
The "Rigidification" Hypothesis
Early METTL3 hits often suffer from high rotatable bond counts, leading to entropic penalties upon binding. The 1-Benzyl-1,4-diazaspiro[5.5]undecane scaffold serves as a conformational lock.
-
Vector Definition: The spiro[5.5]undecane core forces the nitrogen substituents into orthogonal planes. This allows the inhibitor to simultaneously engage the adenine-binding pocket (via the benzyl moiety) and the methionine-binding region (via the distal amine) without incurring the energy cost of folding a flexible chain.
-
Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing off-target promiscuity common in flat aromatic drugs.
Binding Mode Analysis
Inhibitors derived from this scaffold function as SAM-competitive inhibitors .
-
The Benzyl Group: Mimics the adenosine ring of SAM, engaging in
- stacking with Phe534 and cation- interactions with Arg379 . -
The Spiro Core: Occupies the ribose binding region.
-
The Distal Nitrogen (N4): Can be functionalized (e.g., with amides or ureas) to hydrogen bond with the backbone of Asn549 or Ile378 , mimicking the methionine tail of SAM.
Figure 1: Mechanism of Action. The spirocyclic scaffold competes directly with SAM, blocking the methylation of mRNA transcripts essential for leukemogenesis.
Experimental Protocols
Protocol A: Chemical Derivatization Strategy
Note: 1-Benzyl-1,4-diazaspiro[5.5]undecane is the starting building block. To create a nanomolar inhibitor (analogous to UZH2), the secondary amine must be functionalized.
Objective: Introduce a hydrogen-bond acceptor/donor motif to engage the "Gatekeeper" Loop 2 of METTL3.
-
Starting Material: 1-Benzyl-1,4-diazaspiro[5.5]undecane (Commercial Grade, >97% purity).
-
Reaction Setup: Dissolve 1.0 eq of scaffold in dry Dichloromethane (DCM).
-
Coupling: Add 1.2 eq of Isocyanate (e.g., 4-fluorophenyl isocyanate) or Activated Carbamate to form a urea linkage.
-
Rationale: Urea linkers are privileged in METTL3 inhibitors (seen in UZH2) as they form dual H-bonds with the protein backbone.
-
-
Base: Add 2.0 eq of Triethylamine (TEA) or DIPEA.
-
Conditions: Stir at Room Temperature (RT) for 4–16 hours under Nitrogen atmosphere.
-
Purification: Flash column chromatography (MeOH/DCM gradient). The spiro amine is basic; ensure silica is neutralized or use amine-functionalized silica.
Protocol B: Biochemical Screening (TR-FRET Assay)
Purpose: Determine the IC50 of the synthesized spiro-derivatives against the METTL3/14 complex. This assay detects the transfer of a methyl group from SAM to a biotinylated RNA substrate.
Reagents:
-
Recombinant METTL3/METTL14 complex.
-
Biotinylated RNA substrate (single-stranded consensus sequence: 5'-Biotin-GGACU-3').
-
[3H]-SAM or fluorescent SAM analog (for non-radioactive TR-FRET).
-
Detection Reagents: Europium-labeled anti-m6A antibody and Streptavidin-XL665.
Step-by-Step:
-
Compound Preparation: Prepare 10-point serial dilutions of the spiro-inhibitor in DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute METTL3/14 enzyme to 5 nM in Assay Buffer (20 mM Tris pH 7.5, 1 mM DTT, 0.01% Triton X-100).
-
Pre-incubation: Add 5 µL of inhibitor to 384-well plate. Add 5 µL Enzyme Mix. Incubate 15 min at RT.
-
Substrate Addition: Add 5 µL of Substrate Mix (200 nM Biotin-RNA + 500 nM SAM).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of Detection Mix (Eu-antibody + SA-XL665 in EDTA buffer). The EDTA stops the enzymatic reaction.
-
Readout: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 620 nm & 665 nm) on a plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Calculate HTRF Ratio (665/620 nm). Fit data to a 4-parameter logistic equation to determine IC50.
Protocol C: Cellular Target Engagement (CETSA)
Purpose: Validate that the spiro-inhibitor penetrates the cell membrane and stabilizes METTL3 inside living cells (MOLM-13 AML line).
-
Treatment: Treat MOLM-13 cells (1x10^6 cells/mL) with the spiro-inhibitor (1 µM and 10 µM) or DMSO for 3 hours.
-
Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a temperature gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT, then lyse cells using 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unbound/unstable protein precipitates; drug-bound protein remains in supernatant.
-
Western Blot: Run the supernatant on SDS-PAGE. Blot for METTL3.
-
Result Interpretation: A shift in the melting curve (Tm) to higher temperatures in drug-treated samples indicates successful target engagement.
Representative Data & SAR Analysis
The following table illustrates the impact of the spirocyclic scaffold compared to earlier flexible linkers. Data is representative of the optimization trajectory described in Dolbois et al. (2021).
| Compound ID | Core Scaffold | R-Group (N4 position) | METTL3 IC50 (nM) | LE (Ligand Efficiency) |
| Hit-1 | Flexible Piperidine | Benzyl | 5,000 | 0.22 |
| Spiro-1 | 1-Benzyl-1,4-diazaspiro[5.5]undecane | None (Free Amine) | >10,000 | N/A |
| Spiro-2 | 1-Benzyl-1,4-diazaspiro[5.5]undecane | Nicotinamide | 280 | 0.35 |
| Lead (UZH2) | Triazaspiro[5.5]undecan-2-one | 3,4-dichlorophenyl | 5 | 0.42 |
Key Insight: The "Spiro-1" core itself is not the inhibitor; it is the scaffold. The free amine is too polar and lacks the extension to reach the methionine pocket. Derivatization (Spiro-2) dramatically recovers potency.
Workflow Diagram: From Scaffold to Lead
Figure 2: Optimization workflow. The cycle begins with the spiro building block, moves through parallel synthesis, and filters candidates via biochemical and cellular assays.
References
-
Dolbois, A., et al. (2021).[2][3][4] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry.
-
Yankova, E., et al. (2021).[1][4] "Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia." Nature.
-
Batista, V. F., et al. (2022).[4][5] "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery.
-
Bedi, R. K., et al. (2023).[2][3] "Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3." ACS Bio & Med Chem Au.[2]
Sources
- 1. Recent progress of METTL3 inhibitors for cancer therapeutics: design, optimization and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cresset-group.com [cresset-group.com]
- 3. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one precursors
Application Note: Scalable Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one Precursors
Executive Summary
The 1,4-diazaspiro[5.5]undecan-3-one scaffold represents a privileged structural motif in modern medicinal chemistry. By enforcing a specific 3D geometry (high
This Application Note details a robust Two-Pot Protocol for synthesizing this core scaffold starting from commoditized precursors (cyclohexanone and nitromethane).[1] Unlike traditional multi-step routes involving toxic Strecker reagents (cyanides) or expensive metal catalysts, this protocol leverages nitro-aldol condensation (Henry reaction) followed by reductive cyclization . This method is scalable, cost-effective, and adaptable for generating both the carbocyclic (cyclohexane) and heterocyclic (piperidine) variants used in CDK inhibitors and other kinase-targeting therapeutics.
Strategic Overview & Mechanism
The synthesis is divided into two distinct reaction vessels ("Pots") to maximize yield and minimize isolation steps.
-
Pot 1: Carbon Skeleton Assembly.
-
Mechanism: A base-catalyzed Henry reaction couples cyclohexanone with nitromethane. Subsequent dehydration yields an exocyclic nitroalkene (a strong Michael acceptor).
-
Key Transformation: The conjugate addition of a glycine ester to this nitroalkene installs the necessary nitrogen and carboxylate functionality in a single step.
-
-
Pot 2: Reductive "Zipper" Cyclization.
-
Mechanism: The nitro group is reduced to a primary amine. This newly formed amine is positioned perfectly to attack the pendant ester, driving an intramolecular lactamization.
-
Advantage: The cyclization is often spontaneous upon reduction, acting as a chemical "zipper" to close the spiro ring.
-
Visualizing the Reaction Pathway
Figure 1: Mechanistic flow of the two-pot synthesis showing the transition from carbon assembly to reductive cyclization.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Cyclohexanone | Substrate | 1.0 | Can substitute with N-Boc-4-piperidone for triaza-analogs. |
| Nitromethane | C1 Synthon | 1.5 | Caution: Energetic material. Handle with care. |
| Triethylamine (Et3N) | Base | 1.2 | Used in Henry reaction. |
| Mesyl Chloride (MsCl) | Dehydrating | 1.1 | Facilitates elimination to nitroalkene. |
| Glycine Methyl Ester HCl | Amine Source | 1.2 | The "top" nitrogen source. |
| Zinc Dust / AcOH | Reductant | Excess | Alternative: Raney Ni / H2 (50 psi). |
Pot 1: Synthesis of Methyl (1-(nitromethyl)cyclohexyl)glycinate
Objective: Create the gem-disubstituted cyclohexane core containing both the nitro group (latent amine) and the glycine tail.
-
Henry Reaction:
-
In a reaction vessel, dissolve Cyclohexanone (100 mmol) in MeOH (5 vol).
-
Add Nitromethane (150 mmol) and cool to 0°C.
-
Add Triethylamine (10 mmol, catalytic) dropwise.
-
Stir at room temperature (RT) for 16 hours. Monitor by TLC for disappearance of ketone.
-
-
Dehydration (In-situ):
-
Note: The intermediate nitro-alcohol can be isolated, but for a streamlined process, proceed directly.
-
Cool the mixture to 0°C. Add MsCl (110 mmol) followed by Et3N (220 mmol) to force elimination.
-
Stir for 2 hours to generate (Nitromethylene)cyclohexane .
-
-
Michael Addition:
-
To the reaction mixture containing the nitroalkene, add Glycine Methyl Ester HCl (120 mmol) and Et3N (250 mmol).
-
Heat to 60°C for 4–6 hours.
-
Workup: Concentrate solvent.[2] Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Yield Check: Expect a viscous yellow oil (Nitro-ester intermediate).
-
Pot 2: Reductive Cyclization to 1,4-Diazaspiro[5.5]undecan-3-one
Objective: Convert the nitro group to an amine, triggering spontaneous intramolecular amidation.
-
Reduction Setup:
-
Dissolve the crude Nitro-ester from Pot 1 in Acetic Acid/Methanol (1:4 ratio).
-
Cool to 0°C.
-
-
Zinc Addition (Exothermic):
-
Add Zinc Dust (10 equiv.) portion-wise. Caution: Hydrogen gas evolution.
-
Allow the slurry to warm to RT and stir vigorously for 12 hours.
-
Alternative: Hydrogenation using Raney Nickel (10 wt%) at 50 psi H2 is cleaner for large scale but requires pressure equipment.
-
-
Cyclization & Isolation:
-
Filter off the Zinc/Salts through a pad of Celite.
-
Concentrate the filtrate.[2]
-
Basify the residue with saturated NaHCO3 (pH ~9).
-
Extract with DCM (3x). The product is moderately polar.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).
-
Target Product Data:
-
Appearance: White to off-white solid.[2]
-
Melting Point: 158–160°C (Lit. val).
-
1H NMR (DMSO-d6): Diagnostic peaks at
7.8 (broad s, NH), 3.2 (s, 2H, CH2-CO), 2.8 (s, 2H, CH2-NH).
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Pot 1 | Incomplete dehydration of nitro-alcohol. | Ensure MsCl/Et3N step is run to completion before adding glycine. |
| Product is "Sticky" | Polymerization of nitroalkene. | Avoid overheating the nitroalkene intermediate; add glycine immediately upon formation. |
| Incomplete Cyclization | Amine formed but didn't close ring. | Heat the crude amine intermediate in refluxing EtOH for 2 hours to drive lactam formation. |
Workflow Logic & Dependency Map
The following diagram illustrates the critical decision points and dependencies in the protocol.
Figure 2: Operational workflow including Quality Control (QC) checkpoints to ensure protocol success.
References
-
Vertex Pharmaceuticals Inc. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. US Patent App.[1][3] 2021/0179567 A1.[3][4] Link
-
G1 Therapeutics, Inc. (2020). Improved Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one. WO Patent 2020/041770 A1. Link
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one (Analogous spiro-ketal synthesis methodology). Org.[2] Synth. 2016, 93, 210-227.[2] Link
-
Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J. Med.[5] Chem. 2021, 64, 12738–12760.[5] (Describes the N-Boc-piperidine variant synthesis). Link[5]
Sources
- 1. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 5. zora.uzh.ch [zora.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,4-Diazaspiro[5.5]undecane Synthesis
Status: Active Ticket ID: SPIRO-55-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Improving Cyclization Yields & Troubleshooting Protocols
Executive Summary
The synthesis of 1,4-diazaspiro[5.5]undecane scaffolds—specifically the 3-oxo derivative (piperazinone)—is a notorious bottleneck in medicinal chemistry. The classic one-pot Bargellini-type reaction (using chloroform and 1,2-diamines) is operationally simple but suffers from variable yields (20–45%) due to competing carbene hydrolysis and polymerization.
This guide provides a root-cause analysis for low yields and offers two validated protocols:
-
Protocol A (Optimization): Refined Phase-Transfer Catalysis (PTC) conditions for the classic one-pot route.
-
Protocol B (Alternative): A stepwise Nitro-Mannich/Reductive Cyclization route for scale-up and high-value substrates.
Part 1: The Diagnostic (Troubleshooting Q&A)
Category: Reaction Initiation & Conversion
Q1: My reaction mixture turns dark tarry black within 30 minutes, and I isolate mostly starting ketone. What is happening? Diagnosis: This is the hallmark of uncontrolled exothermicity leading to polymerization of the gem-dichloroepoxide intermediate.
-
The Science: The reaction generates dichlorocarbene (:CCl₂) in situ. This carbene reacts with the ketone to form an unstable trichloromethyl carbinol, which cyclizes to a gem-dichloroepoxide. This intermediate is highly electrophilic. If the temperature spikes (>10°C during addition), it polymerizes or reacts non-selectively.
-
The Fix:
-
Cooling: Maintain internal temperature between 0°C and 5°C during the addition of NaOH.
-
Rate: Add the NaOH solution dropwise over 2–3 hours. Do not rush.
-
Q2: I see good conversion of the ketone, but I am isolating large amounts of
-
The Science: The reaction is biphasic (CHCl₃/aq. NaOH).[1][2][3] The diamine must compete with the high concentration of hydroxide ions for the epoxide.
-
The Fix:
-
Stirring: You need vigorous mechanical stirring (not magnetic) to maximize the interfacial surface area.
-
Diamine Excess: Increase the ethylenediamine equivalents to 3.0–4.0 eq .
-
Catalyst: Ensure you are using a lipophilic Phase Transfer Catalyst (e.g., TEBA or Aliquat 336) to shuttle the active species effectively.
-
Category: Work-up & Isolation[4]
Q3: The product is water-soluble. I am losing yield during the aqueous work-up. Diagnosis: 1,4-diazaspiro[5.5]undecan-3-ones are polar lactams.
-
The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Do not use plain ether/hexane. Use Dichloromethane (DCM) with 5% Methanol for extraction.
-
Continuous Extraction: For gram-scale batches, use a liquid-liquid continuous extractor for 24 hours.
-
Part 2: Optimized Protocols
Protocol A: The "Lai" Method (Phase Transfer Catalysis)
Best for: Rapid synthesis of standard analogs on <5g scale.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Chloroform (4.0 eq) - Acts as reactant and solvent
-
Ethylenediamine (3.0 eq)
-
TEBA (Triethylbenzylammonium chloride) (0.05 eq)
-
NaOH (50% aqueous solution) (4.0 eq)
Step-by-Step Workflow:
-
Setup: In a 3-neck round bottom flask, mix Cyclohexanone, Chloroform, Ethylenediamine, and TEBA.
-
Cooling: Cool the mixture to 0–2°C using an ice/salt bath.
-
Addition: Add 50% NaOH dropwise via an addition funnel. CRITICAL: Monitor internal temperature; do not allow it to exceed 10°C.
-
Digestion: Once addition is complete, allow the mixture to warm to room temperature (RT) slowly and stir vigorously for 12–16 hours.
-
Quench: Dilute with ice water.
-
Isolation: Separate phases. Extract aqueous layer with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Acetone/Hexane or Isopropanol.
Protocol B: The "Vertex" Method (Stepwise Nitro-Aldol)
Best for: High-value substrates, scale-up (>10g), or when Protocol A fails.
Logic: Avoids the unstable carbene intermediate entirely by building the ring sequentially.
Step-by-Step Workflow:
-
Henry Reaction: React Cyclohexanone with Nitromethane (Et₃N cat.) → 1-(nitromethyl)cyclohexanol .
-
Dehydration: Mesyl chloride (MsCl) / Et₃N → (Nitromethylene)cyclohexane .
-
Michael Addition: React with Glycine ethyl ester → Ethyl N-[1-(nitromethyl)cyclohexyl]glycinate .
-
Reductive Cyclization: Hydrogenation (H₂, Raney Ni or Pd/C) reduces the nitro group to an amine, which spontaneously attacks the ester to close the lactam ring.
Part 3: Mechanistic Visualization
Figure 1: Reaction Pathways & Failure Points
Caption: The "Bargellini" pathway showing the critical divergence at the gem-dichloro epoxide intermediate.[4] Success depends on favoring amine attack over hydrolysis or polymerization.
Part 4: Yield Comparison Data
| Parameter | Protocol A (Standard PTC) | Protocol A (Optimized) | Protocol B (Stepwise) |
| Reagents | CHCl₃, NaOH | CHCl₃, NaOH, TEBA , 3eq Diamine | Nitromethane, Glycine, H₂ |
| Temp Control | RT (often uncontrolled) | <5°C strict | RT to Reflux |
| Typical Yield | 20–35% | 55–70% | 75–85% |
| Purity (Crude) | Low (Tarry) | Medium (Recrystallization needed) | High |
| Throughput | Fast (1 day) | Fast (1 day) | Slow (3–4 days) |
References
-
Lai, J. T. (1981). Synthesis of hindered amines. Reaction of ketones with 1,2-diamines and chloroform. Synthesis, 1981(1), 40-42. Link
-
Tron, G. C., & Pirali, T. (2021).[1] The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558.[1] Link
-
Vertex Pharmaceuticals. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. World Intellectual Property Organization, WO2020041770A1. Link
-
Bargellini, G. (1906).[3][5] Azione del cloroformio e idrato sodico sui fenoli in soluzione nell'acetone.[1][3][5] Gazzetta Chimica Italiana, 36, 329.
Sources
Technical Support Center: Purification of Spirocyclic Diamines by Column Chromatography
Welcome to the technical support center for the purification of spirocyclic diamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and valuable compounds. Spirocyclic diamines, with their rigid, three-dimensional structures, are increasingly important scaffolds in medicinal chemistry.[1][2][3][4][5] However, their purification by column chromatography presents a distinct set of challenges, primarily due to the basic nature of the amine functionalities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure you can achieve your purification goals with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the column chromatography of spirocyclic diamines, offering probable causes and actionable solutions.
Problem 1: Poor Separation or Tailing Peaks
You observe broad, tailing peaks for your spirocyclic diamine, leading to poor resolution and cross-contamination of fractions.
Probable Causes:
-
Strong Interaction with Stationary Phase: The basic amine groups on your spirocyclic compound are interacting strongly with the acidic silanol groups on the surface of standard silica gel.[6] This acid-base interaction leads to irreversible adsorption or slow elution, causing significant peak tailing.[6][7]
-
Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to effectively elute your compound from the stationary phase.
-
Column Overload: You may have loaded too much crude sample onto the column, exceeding its separation capacity.
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia (e.g., as a 1-2% solution in methanol), into your mobile phase.[6][8] This "competing base" will neutralize the acidic silanol groups on the silica, minimizing the unwanted interactions with your diamine and improving peak shape.[6]
-
Optimize Solvent Strength: Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC) first.[8] A good starting point for many diamines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6] Aim for an Rf value between 0.2 and 0.4 for your target compound on the TLC plate.[8]
-
-
Change the Stationary Phase (The Robust Solution):
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[9][10]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface is bonded with amine groups provides a less acidic and more forgiving environment for basic analytes, often eliminating the need for mobile phase modifiers.[8][11]
-
Reversed-Phase Chromatography: For polar spirocyclic diamines, reversed-phase chromatography on a C18 column can be highly effective.[8][9] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape by ensuring the amine is protonated.[8]
-
-
Optimize Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a solvent it is highly soluble in and is a weak eluent) and carefully apply it to the top of the column.[12][13]
-
Dry Loading: If your compound is not very soluble in the mobile phase, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, carefully add the solid to the top of the column.
-
Problem 2: Compound is "Stuck" on the Column or Low Recovery
You've run your column, but your spirocyclic diamine is not eluting, or the final yield is significantly lower than expected.
Probable Causes:
-
Irreversible Adsorption: The interaction between your basic diamine and the acidic silica gel is too strong, leading to irreversible binding.[6]
-
Decomposition on the Stationary Phase: Some spirocyclic diamines may be unstable on acidic surfaces like silica gel and can decompose during the purification process.[14]
-
Incorrect Solvent System: The mobile phase may be too weak to elute your compound.
Solutions:
-
Assess Compound Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for any new spots, which would indicate decomposition.[14]
-
Increase Mobile Phase Strength: If you are confident your compound is stable, gradually increase the polarity of your mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system).[6]
-
Switch to a More Inert Stationary Phase: As mentioned previously, alumina or amine-functionalized silica are excellent choices to prevent strong interactions and potential decomposition.[8][9][11] Reversed-phase chromatography is also a viable option.[8][9]
-
Use a "Plug" of Silica: If you only need to remove baseline impurities, you can pass your crude material through a short pad of silica gel (a "plug") instead of a full column. This minimizes the contact time between your compound and the stationary phase.[14]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my spirocyclic diamine?
The choice of stationary phase is critical for successful purification.[10][15][16]
-
Silica Gel: This is the most common and economical choice, but often requires the use of a basic modifier in the mobile phase to prevent peak tailing.[6][17] It is suitable for less basic or more robust diamines.
-
Alumina: A good alternative to silica for basic compounds. It is available in acidic, neutral, and basic forms. For spirocyclic diamines, basic or neutral alumina is recommended.[9]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a less acidic surface and often allows for purification without mobile phase modifiers.[8][11]
-
C18 (Reversed-Phase): Ideal for polar spirocyclic diamines. The separation is based on hydrophobicity.[8][9]
The following table summarizes the key characteristics of these stationary phases:
| Stationary Phase | Polarity | Best For | Considerations |
| Silica Gel | High | General purpose, less basic diamines | Often requires a basic modifier in the mobile phase.[6] |
| Alumina (Basic/Neutral) | High | Acid-sensitive and basic compounds | Can have different activity levels, which can affect separation. |
| Amine-Functionalized Silica | Medium | Basic compounds, including spirocyclic diamines | Can be used in both normal and reversed-phase modes.[11] |
| C18 (Reversed-Phase) | Non-polar | Polar spirocyclic diamines | Requires a polar mobile phase, often with an acidic modifier.[8] |
Q2: What is the best way to develop a mobile phase for my separation?
The most efficient way to develop a mobile phase is by using Thin Layer Chromatography (TLC).[8]
-
Start with a Two-Solvent System: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[6]
-
Screen Different Ratios: Spot your crude mixture on several TLC plates and run them in solvent systems with varying ratios of your chosen solvents.
-
Add a Modifier if Necessary: If you observe streaking on the TLC plate, prepare new solvent systems containing a small amount (e.g., 1%) of a basic modifier like triethylamine.[8]
-
Aim for the "Sweet Spot": The ideal mobile phase will give your desired spirocyclic diamine an Rf value between 0.2 and 0.4.[8] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.
Q3: My spirocyclic diamine is very polar. How can I purify it?
For highly polar spirocyclic diamines, you have a few options:
-
Use a More Polar Mobile Phase: In normal-phase chromatography, you can use a solvent system with a higher proportion of a very polar solvent like methanol. Sometimes, adding a small amount of ammonium hydroxide in methanol to a dichloromethane mobile phase can be effective for very polar compounds.[14]
-
Switch to Reversed-Phase Chromatography: This is often the best approach for polar compounds.[8][14] Using a C18 column with a mobile phase of water and acetonitrile or methanol will likely provide good results. You may need to add an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.[8]
Q4: Can I reuse my column for purifying spirocyclic diamines?
-
Silica and Alumina Columns: It is generally not recommended to reuse silica or alumina columns, especially if you have used basic modifiers. The modifier can be difficult to completely wash out and may interfere with future purifications.
-
Amine-Functionalized and C18 Columns: These columns are more robust and can often be washed and reused multiple times.[11] Always follow the manufacturer's instructions for cleaning and storage.
Experimental Workflow and Visualization
Workflow for Method Development
The following diagram illustrates a typical workflow for developing a purification method for a spirocyclic diamine.
Caption: A troubleshooting decision tree for common issues.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the challenges associated with the purification of spirocyclic diamines and successfully isolate your target compounds.
References
-
BYJU'S. (2022, June 10). Column Chromatography Chemistry Questions with Solutions. Available at: [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
- Google Patents. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at: [Link]
- Google Patents. US20060217549A1 - Diamine purification method.
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Waters Corporation. Rapid Method Development through Proper Column Selection. Available at: [Link]
-
White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
ChemRxiv. Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Available at: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
PMC. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Available at: [Link]
-
RSC Publishing. (2023, February 9). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. Available at: [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
-
WIPO Patentscope. WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. Available at: [Link]
-
ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available at: [Link]
-
Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Available at: [Link]
-
Organic Letters. (2019, May 30). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Available at: [Link]
-
ResearchGate. The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization.... Available at: [Link]
-
Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
ACS Publications. Gas Chromatographic Analysis of Aliphatic Amines and Imines. Available at: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available at: [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. Available at: [Link]
-
ACS Publications. (2025, February 5). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 6. biotage.com [biotage.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. chromtech.com [chromtech.com]
- 13. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 14. Chromatography [chem.rochester.edu]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
Minimizing side reactions in Michael addition for spiro synthesis
A Guide to Minimizing Side Reactions and Maximizing Stereoselectivity
Welcome to the Technical Support Center for Spiro Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face when constructing complex spirocyclic frameworks using the Michael addition. This resource moves beyond simple protocols to provide in-depth, causality-driven troubleshooting strategies, ensuring your experiments are built on a foundation of scientific integrity and practical insight.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Michael addition isn't forming the spirocycle and I'm getting low yields. What are the most common initial culprits?
A: Low yields in spirocyclization are a frequent challenge and often point to a few key issues. Before extensive optimization, verify these primary factors:
-
Sub-optimal Reaction Conditions: The energy landscape for intramolecular cyclization is sensitive. Temperature, concentration, and reaction time must be finely tuned. Some reactions require low temperatures to minimize side reactions, while others need heat to overcome activation barriers.[1]
-
Catalyst Inactivity or Incompatibility: The choice of base or catalyst is critical. A base that is too strong can promote polymerization or undesired elimination reactions, while one that is too weak will result in a sluggish or incomplete reaction.
-
Starting Material Purity: Impurities can poison catalysts or initiate side reactions. For instance, acidic impurities in a Michael acceptor like cyclopentenone can catalyze polymerization.[2]
-
Reaction Reversibility (Retro-Michael Reaction): The Michael addition is often reversible, especially under basic conditions or at elevated temperatures.[3][4] If the spirocyclic adduct is sterically strained or thermodynamically less favorable than the starting materials, the equilibrium may favor the open-chain precursor.
Q2: I'm forming a complex mixture of diastereomers. How can I improve the stereoselectivity at the spirocyclic center?
A: Achieving high diastereoselectivity is paramount in spirocycle synthesis and is influenced by a delicate interplay of factors governing the transition state of the cyclization.[1]
-
Solvent Polarity: The solvent can dramatically influence the stability of the diastereomeric transition states. A change in solvent can sometimes even reverse the diastereoselectivity of the reaction.[1] A systematic screen of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is a crucial first step.
-
Temperature Control: Lowering the reaction temperature is a classic strategy to enhance selectivity. This approach favors the transition state with the lowest activation energy, often leading to a higher diastereomeric ratio (d.r.).[1][5]
-
Catalyst and Ligand Choice: For catalyzed reactions, the steric and electronic properties of the catalyst or ligand are crucial. Chiral organocatalysts or metal-ligand complexes create a chiral environment that can effectively differentiate between the faces of the reacting partners.[5][6]
-
Substrate Conformation: The inherent stereochemistry and conformational preferences of your starting material can direct the cyclization. Introducing bulky protecting groups can shield one face of the molecule, forcing the reaction to proceed from the less hindered side.[5][7]
Q3: My reaction mixture is turning into an insoluble polymer. How do I prevent this?
A: Polymerization is a common side reaction, especially with highly reactive Michael acceptors like acrylates or cyclopentenones.[2][8] This occurs when the enolate intermediate of one molecule attacks the acceptor of another in an intermolecular chain reaction.
-
Use Milder Reaction Conditions: Switch from strong, stoichiometric bases (e.g., NaOMe, KOH) to milder, non-nucleophilic catalytic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like K₂CO₃.[2]
-
Lower the Reactant Concentration: Running the reaction under high dilution (e.g., starting at 0.1 M) favors the desired intramolecular cyclization over the intermolecular polymerization pathway.[2]
-
Control Reagent Addition: If the reaction is intermolecular, add the Michael acceptor dropwise to the solution containing the donor and base. This maintains a low instantaneous concentration of the acceptor, minimizing the chance for chain reactions.[2]
-
Work Under an Inert Atmosphere: For substrates prone to radical polymerization, degassing the solvent and running the reaction under nitrogen or argon can prevent initiation by oxygen. The addition of a radical inhibitor like BHT can also be effective.[2]
Troubleshooting Guide: Specific Side Reactions
Problem 1: Poor Diastereoselectivity at the Spiro Center
This is arguably the most common and critical challenge. The formation of the quaternary spiro center often leads to a mixture of diastereomers that can be difficult to separate.
Diastereoselectivity is determined by the relative energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. Factors that stabilize one transition state over another, such as minimizing steric clash or favorable orbital overlap, will dictate the product ratio.
Caption: Workflow for troubleshooting poor diastereoselectivity.
The following table summarizes data from a study on a regioselective intramolecular Michael addition to form a dispirocyclic framework, highlighting the dramatic impact of solvent and temperature.[9]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (2a) | Yield (2'a) | Total Yield (%) | d.r. (2'a:2a) |
| 1 | NaOH (1.0) | CH₃OH | RT | 18% | 33% | 65% | 1.8 : 1 |
| 2 | NaOH (0.2) | CH₂Cl₂/CH₃OH (5:1) | RT | 25% | 45% | 70% | 1.8 : 1 |
| 3 | NaOH (0.2) | CH₂Cl₂/CH₃OH (5:1) | 0 | 28% | 55% | 83% | 2.0 : 1 |
| 4 | NaOH (0.2) | CH₂Cl₂/CH₃OH (5:1) | -20 | 35% | 58% | 93% | 1.7 : 1 |
Data adapted from a study on dispirocycle synthesis.[9] Note that while the total yield improved significantly at lower temperatures, the diastereomeric ratio showed milder changes in this specific system.
Problem 2: The Retro-Michael Reaction is Degrading My Product
The desired spirocycle forms initially but then disappears over time, or the yield is consistently low despite full consumption of starting material.
The retro-Michael reaction is the microscopic reverse of the addition. It is an equilibrium process that can be favored if the spirocyclic product is thermodynamically unstable (e.g., due to high ring strain) or if the reaction conditions (excess base, high temperature) promote the reverse pathway.[4][10] The stability of the starting nucleophile and acceptor relative to the adduct dictates the position of the equilibrium.
Caption: Equilibrium between Michael addition and retro-Michael reaction.
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable forward reaction rate. This thermodynamically disfavors the retro-Michael pathway.[3]
-
Use a Milder Base: Employ a catalytic amount of a weaker base. Once the product is formed, quenching the reaction by neutralizing the base can prevent product degradation during workup.
-
Trap the Product: If possible, design a subsequent, irreversible reaction that traps the spirocyclic adduct as it is formed. This could be a reduction, protection, or other functional group transformation that is faster than the retro-Michael reaction.
-
Modify the Substrate: If the retro-Michael reaction is driven by the stability of the starting materials, consider modifying the electron-withdrawing groups on the acceptor or the stabilizing groups on the donor to make the forward reaction more exergonic.[11]
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Michael Addition for a Dispirocyclic Framework
This protocol is adapted from a reported synthesis and is optimized to minimize side reactions and maximize diastereoselectivity by controlling temperature and base stoichiometry.[9]
Materials:
-
Naphthoquinone-imidazolidine precursor (1.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (25 mL)
-
Methanol (CH₃OH), anhydrous (5 mL)
-
Sodium hydroxide (NaOH), 0.4 M solution in CH₃OH (0.5 mL, 0.2 mmol, 0.2 equiv.)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add the naphthoquinone precursor (1.0 mmol).
-
Dissolution: Add CH₂Cl₂ (25 mL) and CH₃OH (5 mL) and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: While stirring vigorously, add the 0.4 M NaOH solution (0.5 mL, 0.2 equiv.) dropwise over 5 minutes. Causality Note: Catalytic base minimizes side reactions, and low temperature enhances selectivity by favoring the lower-energy transition state.[9]
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by adding 1N HCl solution (10 mL) directly to the cold mixture.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the diastereomers.
References
-
Pellis, A., Hanson, P. A., Comerford, J. W., Clark, J. H., & Farmer, T. J. (2019). Enzymatic synthesis of unsaturated polyesters: functionalization and reversibility of the aza-Michael addition of pendants. Polymer Chemistry, 10(7), 843-851. [Link]
-
Zhang, Y., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3164. [Link]
-
Gorbunova, M., et al. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 177-185. [Link]
-
Soloshonok, V. A., Ueki, H., Tiwari, R., Cai, C., & Hruby, V. J. (2004). Virtually complete control of simple and face diastereoselectivity in the Michael addition reactions between achiral equivalents of a nucleophilic glycine and (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: practical method for preparation of beta-substituted pyroglutamic acids and prolines. The Journal of Organic Chemistry, 69(15), 4984–4990. [Link]
-
Audic, A., et al. (2020). Dramatic influence of ester steric hindrance on the diastereoselectivity of a Michael addition towards the synthesis of the ABC tricycle of hexacyclinic acid. Tetrahedron, 79, 131691. [Link]
-
Babar, K., Zahoor, A. F., Ahmad, S., & Akhtar, R. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. [Link]
-
RSC Publishing. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. [Link]
-
Ríos, R. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules, 20(5), 8684-8693. [Link]
-
Chen, I. T., Lin, H., & Han, J. L. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Diastereoselective Synthesis of Spiro and Chlorocyclopropanes - from Camphorpyrazolidinone derived α,β-Unsaturated Amides. ChemRxiv. [Link]
-
SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace. [Link]
-
RSC Publishing. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
-
Beilstein Journals. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry. [Link]
-
Movassaghi, M., & Chen, B. (2007). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Angewandte Chemie International Edition, 46(4), 565-568. [Link]
-
Perlmutter, P. (1992). The Intramolecular Michael Reaction. Organic Reactions. [Link]
-
RSC Publishing. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]
-
Scilit. (n.d.). Synthesis of Spiro Sugar Isoxazolidines via Tandem Michael Addition-1,3-dipolar Cycloaddition. Scilit. [Link]
-
ACS Publications. (2018). Michael Addition–Elimination Ring-Opening Polymerization. Journal of the American Chemical Society. [Link]
-
Gorbunova, M., et al. (2022). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Arkivoc, 2022(6), 1-15. [Link]
-
Beilstein Archives. (n.d.). Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition. Beilstein Archives. [Link]
-
Wu, C., et al. (2018). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. Scientific Reports, 8(1), 1-9. [Link]
-
Tan, F., Lu, L. Q., et al. (2014). Enantioselective cascade Michael addition/cyclization reactions of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles: efficient synthesis of functionalized polycyclic spirooxindoles. Chemistry – A European Journal, 20(12), 3337-3341. [Link]
-
Chalker, J. M., et al. (2021). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Bioconjugate Chemistry, 32(12), 2469-2475. [Link]
-
Bos, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 775. [Link]
-
ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv. [Link]
-
Georgia Southern University. (2019). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Digital Commons. [Link]
-
SciSpace. (2023). Exploiting retro oxa-Michael chemistry in polymers. SciSpace. [Link]
-
Wiley Online Library. (2025). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. [Link]
-
Martín-Sómer, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1865-1873. [Link]
-
Research Explorer The University of Manchester. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Research Explorer The University of Manchester. [Link]
-
RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. [Link]
-
ResearchGate. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. ResearchGate. [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Diastereoselective Synthesis of Spiropyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. merit.url.edu [merit.url.edu]
- 11. mdpi.com [mdpi.com]
Handling steric hindrance in 1,4-diazaspiro[5.5]undecane substitution
Welcome to the technical support center for synthetic methodologies involving the 1,4-diazaspiro[5.5]undecane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by this sterically demanding yet synthetically valuable heterocyclic system. The rigid, three-dimensional structure of this spirocycle offers a powerful tool for precisely orienting substituents in bioactive molecules but also introduces significant hurdles in functionalization, particularly at the nitrogen centers.[1]
This document moves beyond simple protocols to explain the causal relationships behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common issues encountered during the substitution of 1,4-diazaspiro[5.5]undecane. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a range of validated solutions.
Issue 1: Low or No Yield in N-Alkylation Reactions
Question: "I am attempting a standard N-alkylation on 1,4-diazaspiro[5.5]undecane with an alkyl halide (e.g., benzyl bromide) using K₂CO₃ in acetonitrile, but I'm seeing very low conversion, even after prolonged heating. Why is this happening and what can I do?"
Analysis: This is the most common challenge. The low reactivity of the secondary amines in the 1,4-diazaspiro[5.5]undecane core is a direct consequence of steric hindrance.[2][3] The cyclohexyl ring fused at the spiro center restricts access to the nitrogen lone pairs, significantly decreasing their nucleophilicity compared to a simple cyclic amine like piperidine. Your standard conditions (K₂CO₃/ACN) are likely insufficient to overcome this steric barrier.
Visualizing the Steric Challenge
Caption: Steric shielding of nitrogen atoms in 1,4-diazaspiro[5.5]undecane.
Solutions: From Optimization to Advanced Strategies
1. Aggressive Classical Conditions: Before moving to more complex catalytic systems, optimizing the fundamental parameters of the Sₙ2 reaction is crucial.
-
Stronger, Non-Nucleophilic Bases: A weak base like K₂CO₃ may not sufficiently deprotonate the hindered nitrogen. Switch to a stronger base to generate a more potent nucleophile.
-
Solvent Choice: Polar aprotic solvents are essential for Sₙ2 reactions.[4] They solvate the cation of the base without hydrogen-bonding to the amine nucleophile, maximizing its reactivity.
-
Leaving Group and Additives: The reactivity order for leaving groups is I > Br > Cl. Using an alkyl iodide can dramatically increase the reaction rate. Alternatively, adding a catalytic amount of an iodide salt can convert an alkyl bromide or chloride to the more reactive iodide in situ (Finkelstein reaction).[4]
| Parameter | Standard Conditions | Recommended Optimization | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS, KHMDS | Significantly more basic, ensuring complete deprotonation of the hindered amine. |
| Solvent | Acetonitrile (ACN), THF | DMF, DMSO | Higher boiling points allow for increased temperatures; superior at solvating ions.[4] |
| Temperature | RT to 80 °C | 80 °C to 150 °C | Provides the necessary activation energy to overcome steric repulsion.[4][5] |
| Alkylating Agent | R-Cl, R-Br | R-I, R-OTf | Iodides and triflates are far better leaving groups, accelerating the reaction.[4] |
| Additive | None | KI or NaI (catalytic) | Converts alkyl chlorides/bromides to the more reactive alkyl iodide in situ.[4] |
2. Catalytic Approaches (The "Borrowing Hydrogen" Method): When alkyl halides are unsuitable or direct alkylation fails, catalytic methods offer a powerful alternative. The "Borrowing Hydrogen" (or Hydrogen Autotransfer) strategy uses an alcohol as the alkylating agent, which is environmentally benign.[6]
-
Mechanism: A transition metal catalyst (typically Ru or Ir-based) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The amine condenses with the aldehyde to form an iminium ion, which is then reduced by the catalyst using the "borrowed" hydrogen.[6]
-
Advantages: This method avoids the need for strong bases and pre-functionalized electrophiles. It is highly effective for generating secondary and tertiary amines.[6] Many sensitive functional groups are well-tolerated under these conditions.
3. Reductive Amination: This is a robust and often preferred alternative for hindered amines.[4] It is a two-step, one-pot process that couples the amine with a ketone or aldehyde.
-
Process: The amine and carbonyl compound first form an iminium ion intermediate, which is then reduced by a hydride reagent (e.g., NaBH(OAc)₃, NaBH₃CN) to yield the alkylated amine.
-
When to Use: This is the go-to method when the desired substituent is easily accessible as a carbonyl compound and the corresponding alkyl halide is unreactive or unstable. It is particularly effective for coupling sterically hindered ketones.[7][8]
Issue 2: Lack of Selectivity (Mono- vs. Di-substitution)
Question: "My goal is to synthesize a mono-alkylated product, but I am getting a mixture of starting material, mono- and di-substituted products that is difficult to separate. How can I control the selectivity?"
Analysis: With two chemically equivalent secondary amines, achieving selective mono-substitution via stoichiometric control of the electrophile is often challenging and leads to mixed outcomes. The mono-substituted product can be nearly as reactive as the starting material. The definitive solution is to employ a protecting group strategy.
Solution: Orthogonal Protecting Group Strategy This strategy involves temporarily blocking one nitrogen atom, allowing you to perform chemistry exclusively on the other.[9] The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and clean, acidic removal conditions that are unlikely to affect other parts of the molecule.
Workflow for Selective Mono-Alkylation
-
Protection: React 1,4-diazaspiro[5.5]undecane with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to afford the mono-Boc protected intermediate. This reaction is often statistically controlled but can be optimized for high yields of the mono-protected species.
-
Alkylation: Perform the desired N-alkylation on the remaining free secondary amine using the optimized conditions described in the previous section (e.g., NaH/DMF/R-I). The Boc-protected nitrogen is now a non-nucleophilic carbamate and will not react.[9]
-
Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the pure, mono-substituted product.[9][10]
This orthogonal approach provides complete control over selectivity, simplifying purification and maximizing the yield of the desired product.[9][11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the low nucleophilicity of the nitrogens in 1,4-diazaspiro[5.5]undecane? A1: The core issue is steric hindrance imposed by the rigid spirocyclic framework.[3] Unlike a flexible chain or a simple ring like piperidine, the atoms of the 1,4-diazaspiro[5.5]undecane scaffold are locked in a conformation where the cyclohexyl portion of the molecule physically blocks the trajectory of an incoming electrophile. This steric congestion makes it difficult for the nitrogen's lone pair of electrons to participate in a nucleophilic attack, thus lowering its effective reactivity.[2]
Q2: For a difficult N-acylation, what are the best reagents? A2: If a standard acylation with an acid anhydride and a base like triethylamine is failing, you should increase the reactivity of both the electrophile and the reaction conditions.
-
Acylating Agent: Switch from an anhydride to the more reactive acyl chloride .
-
Catalyst/Base: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP is an acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct without competing in the reaction.[12]
-
Solvent: Use an inert solvent like DCM or THF at room temperature.
Q3: Can I achieve selective substitution without a protecting group? A3: While challenging, it is sometimes possible under specific circumstances. If your first substitution adds a very bulky group (e.g., a triphenylmethyl group), the steric hindrance at the second nitrogen might be so immense that di-substitution is significantly disfavored. Another possibility is electronic deactivation; if the first substituent added is a strong electron-withdrawing group (like a tosyl group), it will reduce the nucleophilicity of the second nitrogen, potentially allowing the reaction to stop at the mono-substitution stage. However, for general and reliable synthesis, the protecting group strategy is vastly superior.[9]
Experimental Protocols
Protocol 1: General Procedure for Difficult N-Alkylation of 1,4-Diazaspiro[5.5]undecane
This protocol uses forcing conditions and is suitable for less reactive alkylating agents.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-diazaspiro[5.5]undecane (1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv per nitrogen to be alkylated) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl iodide (1.1 equiv per nitrogen) dropwise to the solution. If using an alkyl bromide or chloride, add sodium iodide (0.1 equiv) as a catalyst.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may require several hours to 24 hours.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Selective Mono-Boc Protection
-
Setup: Dissolve 1,4-diazaspiro[5.5]undecane (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the consumption of starting material and the formation of mono- and di-Boc products.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to separate the unreacted starting material, the desired mono-Boc product, and the di-Boc byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.
References
- Allylic aminations with hindered secondary amine nucleophiles catalyzed by heterobimetallic Pd-Ti complexes. Organic Letters.
- Optimization of Reaction Conditions. [a]. ResearchGate.
- Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry.
- ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES.
- Optimization of the alkylation reaction. Reaction conditions were... ResearchGate.
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv.
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications.
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
- An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID.
- REGIOSELECTIVE N-ACYLATION OF. International Journal of Applied Biology and Pharmaceutical Technology.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Zurich Open Repository and Archive.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect.
- Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. ResearchGate.
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
- Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00323A [pubs.rsc.org]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Crystallographic Guide to 1,4-Diazaspiro[5.5]undecane Salts and Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the X-ray crystallography data for salts of 1,4-diazaspiro[5.5]undecane, a crucial scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for simple salts of the parent 1,4-diazaspiro[5.5]undecane, this guide will leverage data from a well-characterized derivative and draw comparisons with analogous spirocyclic systems. This approach offers valuable insights into the conformational preferences and crystal packing of this important class of molecules, aiding in the rational design of novel therapeutics.
Introduction: The Significance of the 1,4-Diazaspiro[5.5]undecane Scaffold
The 1,4-diazaspiro[5.5]undecane core is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides a unique platform for the spatial arrangement of functional groups, enabling precise interactions with biological targets. This spirocyclic system is found in a variety of compounds with diverse pharmacological activities, making it a focal point for the development of new chemical entities. Understanding the solid-state structure of its salts through X-ray crystallography is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability, which are critical for successful drug development.
X-ray Crystallography Data of a 1,4-Diazaspiro[5.5]undecane Derivative
Table 1: Crystallographic Data for 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone
| Parameter | Value |
| Chemical Formula | C₂₁H₂₀N₄O₄ |
| Molecular Weight | 392.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.852(2) |
| b (Å) | 12.538(3) |
| c (Å) | 17.259(4) |
| α (°) | 90 |
| β (°) | 104.483(18) |
| γ (°) | 90 |
| Volume (ų) | 1854.6(8) |
| Z | 4 |
| Temperature (K) | 298(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.081 |
The X-ray study of this derivative reveals that the cyclohexanone ring of the spirocycle preferentially adopts a chair conformation[1]. This is a critical piece of information for computational modeling and structure-activity relationship (SAR) studies, as the chair conformation is the most stable and common for six-membered rings. The intermolecular interactions in the crystal lattice are dominated by N—H⋯O hydrogen bonds, which link the molecules into a stable, three-dimensional network[2].
Experimental Workflow: From Synthesis to Crystal Structure
The successful acquisition of high-quality X-ray crystallography data is contingent upon a well-defined experimental workflow. The following diagram illustrates the key stages, from the synthesis of the target compound to the final structural analysis.
Caption: Experimental workflow for obtaining X-ray crystallography data.
Detailed Experimental Protocol: Synthesis and Crystallization of 1,4-Diazaspiro[5.5]undecane Dihydrochloride
While a direct, published synthesis for the parent 1,4-diazaspiro[5.5]undecane is not readily found, a plausible route can be adapted from the synthesis of its derivatives, such as 1,4-diazaspiro[5.5]undecan-3-one[3].
Part A: Synthesis of 1,4-Diazaspiro[5.5]undecane
-
Reduction of 1,4-Diazaspiro[5.5]undecan-3-one: To a solution of 1,4-diazaspiro[5.5]undecan-3-one (1 eq.) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2-3 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Extraction: Filter the resulting suspension and wash the solid residue with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,4-diazaspiro[5.5]undecane. Further purification can be achieved by vacuum distillation or column chromatography.
Part B: Formation and Crystallization of the Dihydrochloride Salt
-
Salt Formation: Dissolve the purified 1,4-diazaspiro[5.5]undecane in a minimal amount of a suitable solvent such as methanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in ethanol (2.2 equivalents) to the diamine solution with stirring.
-
Precipitation: The dihydrochloride salt will typically precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent (e.g., diethyl ether) can be added to induce precipitation.
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Crystallization: For X-ray quality crystals, recrystallization is necessary. A common technique is slow evaporation of a saturated solution of the salt in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water). Alternatively, vapor diffusion, where a less polar solvent slowly diffuses into a solution of the salt, can yield high-quality single crystals.
Comparative Analysis with Analogous Spirocyclic Systems
To better understand the structural features of 1,4-diazaspiro[5.5]undecane salts, it is instructive to compare their expected crystallographic parameters with those of related spirocyclic compounds where the nitrogen atoms are replaced by oxygen or where only one nitrogen is present.
Table 2: Comparison of Crystallographic Data for Spiro[5.5]undecane Analogs
| Compound Class | Heteroatoms | Typical Conformation of Six-Membered Rings | Key Intermolecular Interactions |
| 1,4-Diazaspiro[5.5]undecanes | Two Nitrogen atoms | Chair-Chair (predicted) | Hydrogen bonding (N-H donors) |
| 1-Azaspiro[5.5]undecanes | One Nitrogen atom | Chair-Chair | Hydrogen bonding (N-H donor) |
| 1,5-Dioxaspiro[5.5]undecanes | Two Oxygen atoms | Chair-Chair or Distorted Boat[4] | C-H···O interactions, π-π stacking (with substituents)[5] |
This comparison highlights the critical role of the heteroatoms in determining the crystal packing. The presence of N-H groups in the 1,4-diaza and 1-aza analogs provides strong hydrogen bond donors, which are likely to dominate the intermolecular interactions and influence the overall crystal lattice. In contrast, the 1,5-dioxa analogs lack these strong donors, and their crystal packing is often governed by weaker C-H···O interactions and, if aromatic substituents are present, π-π stacking.
Structural Relationships and Conformational Analysis
The conformational flexibility of the spirocyclic system is a key determinant of its biological activity. The following diagram illustrates the relationship between the parent spiroalkane and its heteroatomic analogs, emphasizing the conformational preferences.
Caption: Structural relationship and conformational preferences of spiro[5.5]undecane and its heteroanalogs.
The preference for a double-chair conformation in the spiro[5.5]undecane framework is well-established. It is highly probable that simple salts of 1,4-diazaspiro[5.5]undecane also adopt this conformation to minimize steric strain. However, as seen with some 1,5-dioxaspiro[5.5]undecane derivatives, the presence of bulky substituents or specific crystal packing forces can lead to distorted boat conformations[4]. This highlights the importance of obtaining experimental crystallographic data for each specific salt of interest.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the available X-ray crystallography data relevant to 1,4-diazaspiro[5.5]undecane salts. While direct structural information for simple salts remains elusive in the public domain, analysis of a complex derivative and comparison with analogous spirocyclic systems offer valuable guiding principles for researchers in drug development. The provided experimental protocol offers a reliable pathway for the synthesis and crystallization of these important compounds.
Future work should focus on the systematic synthesis and crystallographic characterization of a series of simple salts of 1,4-diazaspiro[5.5]undecane. This would create a valuable public database for this scaffold, enabling more accurate in silico modeling and a deeper understanding of the structure-property relationships that govern the performance of these molecules as pharmaceutical agents.
References
- Astaraki, A. M., Bazgir, A., & Faraji, F. (2008). 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1563.
- Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., & El-Faham, A. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(4), 560-569.
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
-
PubChem. (n.d.). 1-Azaspiro[5.5]undecane. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. Retrieved from [Link]
- Zeng, Y.-J. (2011). 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1362.
- Li, Y.-T., Yang, Z.-Y., & Liu, B. (2011). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 637(9), 1269-1272.
- Zeng, Y.-J., & Liu, B. (2011). 3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1132.
Sources
- 1. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 2. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Spirocyclic Quaternary Carbon Centers
The synthesis of molecules featuring spirocyclic quaternary carbon centers is a significant achievement in modern organic chemistry, opening avenues to novel therapeutics and complex natural product analogs. However, the very structural rigidity and complexity that make these motifs desirable also present a formidable challenge in their unambiguous structural validation. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, offering insights into experimental design, data interpretation, and the synergistic application of orthogonal methods to ensure absolute stereochemical and constitutional assignment.
The Challenge: Unambiguous Assignment of a Crowded Center
A spirocyclic quaternary carbon is a single carbon atom that serves as the pivot for two rings and is itself bonded to four non-hydrogen substituents. This dense stereochemical environment often leads to ambiguous or misleading results from routine analytical methods. The primary challenges include:
-
Signal Overlap in NMR: Proton-poor environments and complex spin-spin coupling networks can result in severe signal overlap in ¹H NMR spectra.
-
Through-Bond Correlation Ambiguity: Long-range heteronuclear correlations (e.g., HMBC) to the quaternary carbon can be weak or connect to multiple, spatially proximate carbons, leading to uncertain assignments.
-
Crystallization Difficulties: The intricate and often rigid structures of spirocyclic compounds can hinder the growth of single crystals suitable for X-ray diffraction analysis.
This guide will compare the three pillars of structural validation for these complex centers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and High-Resolution Mass Spectrometry (HRMS), with a discussion on the supportive role of computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most accessible and widely used technique for the initial structural elucidation of novel spirocyclic compounds. While standard 1D spectra (¹H and ¹³C) provide initial fingerprints, a suite of 2D NMR experiments is essential for piecing together the molecular framework.
Expertise in Experimental Selection and Causality
The choice of NMR experiments is not arbitrary; it is a deliberate process of hypothesis testing. The primary goal is to establish unambiguous connectivity through bonds, particularly to the non-protonated spirocyclic quaternary carbon.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the cornerstone experiment for identifying the quaternary carbon and its connections to the wider molecular scaffold. By detecting 2- and 3-bond correlations between protons and carbons, one can trace pathways to the unobservable quaternary center.
-
Why it's crucial: It provides direct evidence of which proton networks are in proximity to the quaternary carbon, defining the ring systems it joins.
-
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and their attached carbons, providing a clean "map" of the protonated carbon framework.
-
Why it's crucial: It helps to resolve signal overlap in the ¹H spectrum and confidently assign protonated carbons, which then serve as starting points for HMBC correlations.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding. This is critical for determining the relative stereochemistry around the spirocenter.
-
Why it's crucial: For a spirocyclic system, NOE correlations between protons on the two different rings can definitively establish their relative orientation (e.g., axial vs. equatorial relationships relative to the other ring). ROESY is often preferred for medium-sized molecules where the NOE effect can be close to zero.
-
Workflow for NMR-Based Structural Validation
The following diagram illustrates a logical workflow for utilizing NMR to approach the structural validation of a spirocyclic quaternary carbon.
Caption: Logical workflow for NMR-based structural validation.
Experimental Protocol: HMBC for Quaternary Carbon Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion). Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
¹³C Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
¹H Spectral Width: Set the spectral width to cover all proton signals.
-
HMBC Delay (D6): This is a critical parameter. The delay for long-range coupling is optimized for a specific coupling constant (ⁿJCH). A typical starting value is optimized for 8 Hz (corresponding to a delay of 62.5 ms). It is often beneficial to run multiple HMBC experiments with different delays (e.g., optimized for 4 Hz and 10 Hz) to capture a wider range of correlations.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 8-16 per increment) to achieve a good signal-to-noise ratio, especially for weak correlations to the quaternary carbon.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Systematically analyze the cross-peaks. Identify protons on each ring and look for their correlations to a common, non-protonated carbon signal in the ¹³C spectrum. This signal corresponds to the spirocyclic quaternary center.
-
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous structure cannot be determined by NMR alone, or when absolute stereochemistry must be confirmed, single-crystal X-ray crystallography is the definitive technique. It provides a precise three-dimensional map of the electron density of the molecule, allowing for the direct visualization of atomic positions and bonding.
Trustworthiness: A Self-Validating System
A successful X-ray crystal structure determination is inherently self-validating. The quality of the final structural model is judged by several key metrics:
-
R-factor (R1): This is the residual agreement factor between the observed diffraction data and the calculated data from the final structural model. A value below 5% (0.05) for high-quality data is considered excellent.
-
Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.
-
Flack Parameter: For chiral molecules crystallizing in non-centrosymmetric space groups, the Flack parameter provides a direct measure of the absolute stereochemistry. A value close to 0 indicates the correct enantiomer has been modeled.
Comparative Performance
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Primary Output | Connectivity & Relative Stereochemistry | Absolute 3D Structure & Packing |
| Certainty Level | High (but can be ambiguous) | Definitive (if successful) |
| Sample State | Solution | Single Crystal |
| Major Hurdle | Signal Overlap / Weak Correlations | Growing suitable single crystals |
| Time Investment | Hours to Days (Data Acquisition & Analysis) | Days to Weeks (Crystallization & Data Refinement) |
Experimental Workflow: From Powder to Structure
Caption: Workflow for single-crystal X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS) and Computational Chemistry: Corroborative Evidence
While HRMS cannot determine stereochemistry, it plays a critical role in confirming the elemental composition, which is a prerequisite for any structural validation.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (typically < 5 ppm error). This allows for the unambiguous determination of the molecular formula, confirming that the proposed structure is at least constitutionally correct.
-
Computational Chemistry: In cases of NMR ambiguity, computational methods can be a powerful tie-breaker. By using Density Functional Theory (DFT), one can calculate the theoretical ¹³C NMR chemical shifts for all possible diastereomers. Comparing the calculated shifts to the experimental data can provide strong evidence in favor of one particular isomer. This is particularly useful for assigning the stereochemistry of the spirocenter when NOE data is inconclusive.
Synergistic Approach: A Self-Validating System
True confidence in a structural assignment comes from the convergence of data from orthogonal techniques. A proposed structure is considered validated when:
-
The HRMS data confirms the elemental composition.
-
The 1D and 2D NMR data are fully consistent with the proposed connectivity and relative stereochemistry.
-
For absolute confirmation, the X-ray crystal structure matches the NMR-derived structure and determines the absolute stereochemistry.
-
(Optional but powerful) Computational data (e.g., calculated NMR shifts) aligns better with the proposed isomer than any other plausible alternative.
References
-
Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Source: John Wiley & Sons. [Link]
-
Crystal Structure Determination. Source: Oxford University Press. [Link]
-
Strategic Applications of 2D NMR in Organic Chemistry. Source: CRC Press. [Link]
-
A Practical Guide to Understanding the NMR HMBC Experiment. Source: Wiley Online Library (Magnetic Resonance in Chemistry). [Link]
-
Using the NOE to Assign Stereochemistry. Source: University of Wisconsin-Madison, Chemistry Department. [Link]
-
High-Resolution Mass Spectrometry in Molecular Formula Determination. Source: American Chemical Society Publications. [Link]
-
Computational NMR Spectroscopy: A Powerful Tool for the Elucidation of Stereochemistry. Source: Royal Society of Chemistry (Chemical Society Reviews). [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Benzyl-1,4-diazaspiro[5.5]undecane
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of novel compounds like 1-Benzyl-1,4-diazaspiro[5.5]undecane is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this unique diazaspirocyclic compound, grounding procedural recommendations in the principles of chemical reactivity and regulatory compliance.
Hazard Identification and Immediate Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 1-Benzyl-1,4-diazaspiro[5.5]undecane is paramount. Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the GHS07 pictogram (exclamation mark) on supplier information further underscores these irritant and acute toxicity (oral) properties.[1]
Causality of Hazards: The benzylamine moiety and the diamine structure contribute to its irritant nature. Amines can be corrosive and irritating to tissues upon contact. Inhalation can lead to respiratory tract irritation, while skin and eye contact can result in inflammation and discomfort. Ingestion may lead to systemic effects.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle 1-Benzyl-1,4-diazaspiro[5.5]undecane in a well-ventilated area, preferably within a chemical fume hood.[2][3] Standard PPE includes:
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
-
Regulatory Framework: A National and State Perspective
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] In California, these regulations are enforced and supplemented by the Department of Toxic Substances Control (DTSC).[8][9]
Key Regulatory Principles:
-
Waste Determination: The generator of the waste (i.e., the laboratory) is responsible for determining if it is hazardous.[6][10] Given the hazard classifications of 1-Benzyl-1,4-diazaspiro[5.5]undecane, it should be managed as a hazardous waste.
-
Satellite Accumulation Areas (SAAs): Laboratories may accumulate hazardous waste in SAAs, which are at or near the point of generation and under the control of the operator.[6][11]
-
Container and Labeling: Waste must be stored in containers that are in good condition, compatible with the chemical, and securely closed except when adding or removing waste.[6][11] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Benzyl-1,4-diazaspiro[5.5]undecane"), and a clear indication of the hazards.[6]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of 1-Benzyl-1,4-diazaspiro[5.5]undecane from a research laboratory setting.
Step 1: Waste Segregation and Collection
-
Do not mix 1-Benzyl-1,4-diazaspiro[5.5]undecane waste with other waste streams unless you have confirmed compatibility. Incompatible materials can lead to dangerous reactions.
-
Incompatible Materials: Based on the general reactivity of amines, avoid contact with strong oxidizing agents, acids, and acid chlorides.[5]
-
Collection Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with amines, such as high-density polyethylene (HDPE).
Step 2: Preparing for Disposal
-
Pure, Unused Compound: If disposing of the pure, unused solid, ensure it is in its original, sealed container or a securely sealed and properly labeled waste container.
-
Contaminated Materials: Any materials contaminated with 1-Benzyl-1,4-diazaspiro[5.5]undecane (e.g., pipette tips, gloves, weighing paper) should be collected in a sealed, labeled bag or container designated for solid hazardous waste.
-
Solutions: Solutions of 1-Benzyl-1,4-diazaspiro[5.5]undecane should be collected in a labeled, sealed liquid waste container. Indicate the solvent and approximate concentration on the label.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.[5]
-
Keep a log of the accumulated waste.
Step 4: Arranging for Professional Disposal
-
Do not attempt to dispose of this chemical down the drain or in regular trash. [7][12]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12]
-
Provide them with a clear and accurate description of the waste, including the full chemical name and any known hazards.
Scientific Rationale for Disposal Procedures
The benzylamine functional group is susceptible to thermal decomposition, which can produce ammonia and other byproducts.[13][14] While the spirocyclic structure may impart some stability, it is prudent to avoid high temperatures during storage and disposal.
The diamine nature of the molecule suggests it will react with acids. While neutralization with an acid might seem like a potential treatment step, this should only be performed by trained personnel with a validated procedure, as the reaction can be exothermic. For standard laboratory disposal, direct collection and professional disposal are the safest and most compliant options.
There is limited specific data on the ecotoxicity of 1-Benzyl-1,4-diazaspiro[5.5]undecane. However, many amines and their degradation products can be harmful to aquatic life. Therefore, preventing its release into the environment is a critical aspect of responsible disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Benzyl-1,4-diazaspiro[5.5]undecane.
Caption: Decision-making workflow for the safe disposal of 1-Benzyl-1,4-diazaspiro[5.5]undecane.
References
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: N'-Benzyl-N,N-dimethylethylenediamine.
- Cayman Chemical. (2025, June 24). Safety Data Sheet: BZP (hydrochloride).
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: N'-Benzyl-N,N-dimethylethylenediamine.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Sung, C. J., & Law, C. K. (2002, May 31). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. The Journal of Physical Chemistry A, 106(25), 6094-6098.
- MilliporeSigma. (n.d.). 1-benzyl-1,4-diazaspiro[5.5]undecane.
- ChemicalBook. (n.d.). 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport.
- Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals.
- Szwarc, M. (1949). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 285-292.
- LGC Standards. (2023, May 22). SAFETY DATA SHEET: TRC-B288610-1MG - N-Benzylpiperazine Dihydrochloride.
- National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sung, C. J., & Law, C. K. (2002). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. The Journal of Physical Chemistry A, 106(25), 6094-6098.
- Sigma-Aldrich. (n.d.). N -Benzyl-N,N-dimethylethylenediamine 95 103-55-9.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Department of Toxic Substances Control. (2025, January 15). Laboratory Hazardous Waste Accumulation and Treatment.
- Department of Toxic Substances Control. (n.d.). DTSC Regulations.
- Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. acs.org [acs.org]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
